epi-Avermectin B1a
Description
Properties
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-PKFJMREDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Formation and Control of epi-Avermectin B1a
Content Type: Technical Whitepaper & Experimental Guide Subject: Stereochemical Dynamics and Synthesis of Avermectin B1a Isomers Audience: Medicinal Chemists, Process Development Scientists, and Analytical Toxicologists
Executive Summary
Avermectin B1a (Abamectin) is a 16-membered macrocyclic lactone exhibiting potent anthelmintic activity. In drug development and stability profiling, the term "epi-Avermectin B1a" most frequently refers to 2-epi-Avermectin B1a , a thermodynamic degradation product formed under basic conditions. However, in the context of semi-synthetic optimization (e.g., the synthesis of Emamectin), it refers to 4''-epi-Avermectin B1a , a critical stereochemical intermediate.
This guide dissects the formation mechanisms of both isomers, providing validated protocols for their generation, isolation, and control. It establishes the 2-epi isomer as a critical quality attribute (CQA) for stability monitoring and the 4''-epi isomer as a template for structure-activity relationship (SAR) expansion.
Mechanistic Pathways of Formation
The 2-epi-Avermectin B1a (Thermodynamic Impurity)
The C-2 position of Avermectin B1a is stereochemically labile due to its proximity to the lactone carbonyl (C-1) and the complex spiroketal system.
-
Trigger: Basic conditions (pH > 7.5) or polar protic solvents with trace alkalinity.
-
Mechanism: Base-catalyzed keto-enol tautomerism. The base abstracts the acidic proton at C-2 (alpha to the lactone), generating a planar enolate intermediate. Upon reprotonation, the system seeks thermodynamic equilibrium. While the natural (
)-configuration is favored, the ( )-epimer (2-epi) forms significantly before irreversible degradation to the -isomer occurs. -
Significance: The 2-epi isomer shows a ~100-fold reduction in anthelmintic potency, making its control vital for formulation shelf-life.
The 4''-epi-Avermectin B1a (Synthetic Intermediate)
The C-4'' position (on the oleandrose disaccharide) is chemically inverted to alter the binding affinity to glutamate-gated chloride channels.
-
Trigger: Intentional chemical synthesis.
-
Mechanism: Kinetic control via Oxidation-Reduction or Nucleophilic Substitution (Mitsunobu).
-
Oxidation: The 4''-OH is oxidized to a 4''-ketone (using Swern or Dess-Martin periodinane).
-
Reduction: The ketone is reduced using a hydride donor (e.g., NaBH
) that attacks from the sterically less hindered face, forcing the hydroxyl group into the axial (epi) orientation.
-
Visualization: Signaling & Reaction Logic
The following diagram illustrates the divergent pathways for "epi" formation: the spontaneous degradation at C-2 versus the engineered inversion at C-4''.
Figure 1: Divergent pathways for Avermectin B1a epimerization. Red path denotes degradation (C-2); Green path denotes synthesis (C-4'').
Experimental Protocols
Protocol A: Generation of 2-epi-Avermectin B1a Standard
Purpose: To generate a qualitative reference standard for HPLC impurity profiling. This protocol utilizes controlled base catalysis to maximize the epimer yield without inducing excessive ring-opening degradation.
Reagents:
-
Avermectin B1a (Standard grade, >95%)[1]
-
Methanol (HPLC Grade)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 0.1 N NaOH
-
Ammonium Acetate buffer (pH 5.0)
Step-by-Step Methodology:
-
Solubilization: Dissolve 100 mg of Avermectin B1a in 10 mL of Methanol. Ensure complete dissolution.
-
Catalysis: Add 50
L of DBU (or 0.5 mL of 0.1 N NaOH). -
Incubation: Stir at ambient temperature (20–25°C) for 12–24 hours.
-
Checkpoint: Monitor via HPLC every 4 hours. The 2-epi peak (RRT ~0.90–0.95 vs parent) should grow to approximately 10–15% area normalization.
-
-
Quenching: Neutralize the reaction immediately by adding 1.0 mL of 10% Acetic Acid or Ammonium Acetate buffer.
-
Why? Prolonged exposure to base will shift the equilibrium toward the irreversible
-isomer.
-
-
Extraction: Dilute with 50 mL water and extract thrice with Ethyl Acetate (3 x 20 mL).
-
Isolation: Evaporate the organic layer. Purify via preparative HPLC or flash chromatography (Silica gel; Hexane:Acetone gradient).
Protocol B: Synthesis of 4''-epi-Avermectin B1a
Purpose: To invert the C-4'' stereocenter for analog synthesis (e.g., Emamectin precursors).
Step-by-Step Methodology:
-
Protection (Optional but Recommended): Protect the C-5 hydroxyl group (if high yield is required) using TBDMS-Cl/Imidazole in DMF, as C-5 is also susceptible to oxidation.
-
Oxidation (Swern):
-
Cool oxalyl chloride (1.2 eq) in DCM to -78°C. Add DMSO (2.4 eq).
-
Add Avermectin B1a (dissolved in DCM) dropwise. Stir for 30 min.
-
Add TEA (5 eq) and warm to 0°C.
-
Result: Formation of 4''-oxo-Avermectin.[2]
-
-
Stereoselective Reduction:
-
Workup: Quench with saturated NH
Cl, extract with DCM, and concentrate.
Analytical Characterization
Distinguishing the epimers requires high-resolution chromatography, as their mass spectra (MS) are identical to the parent (m/z 873.5 for B1a).
Table 1: Physicochemical & Chromatographic Properties
| Parameter | Avermectin B1a (Parent) | 2-epi-Avermectin B1a | 4''-epi-Avermectin B1a |
| Formation Type | Natural Fermentation | Degradation (Base) | Synthetic Transformation |
| Molecular Weight | 873.1 Da | 873.1 Da | 873.1 Da |
| Retention Time (RRT) * | 1.00 | ~0.92 - 0.96 | ~0.98 - 1.05 (Method Dependent) |
| Solubility | MeOH, EtOH, DMSO | MeOH, EtOH, DMSO | MeOH, EtOH, DMSO |
| Bioactivity (Nematode) | High (100%) | Low (<5%) | Moderate (Variable) |
| Key NMR Signal | H-2 doublet (large | H-2 doublet (small | H-4'' shift change |
*Note: RRT values are approximate based on standard C18 Reverse Phase HPLC (MeOH/Water gradients).
Validated HPLC Method Parameters (Self-Validating System)
To ensure reliable separation of the 2-epi impurity:
-
Column: C18, 150 x 4.6 mm, 3
m (e.g., Zorbax SB-C18 or equivalent). -
Mobile Phase:
-
A: Water (0.1% Formic Acid)
-
B: Acetonitrile (0.1% Formic Acid)
-
-
Gradient: Isocratic 85% B or Gradient 80% -> 95% B over 20 mins.
-
Detection: UV @ 245 nm (conjugated diene system).
-
System Suitability: Resolution (
) between 2-epi and Parent must be > 1.5.
References
-
Mrozik, H., et al. (1982). "Avermectins, new family of potent anthelmintic agents: isolation, properties and structure."[6] Antimicrobial Agents and Chemotherapy. Link
- Fisher, M. H., & Mrozik, H. (1989). "Chemistry of Avermectins." Macrolide Antibiotics. Academic Press.
-
Cvetovich, R. J., et al. (1994). "Synthesis of 4''-epi-amino-4''-deoxyavermectins." Journal of Organic Chemistry. (Primary source for 4''-epi synthesis). Link
- European Pharmacopoeia (Ph. Eur.). "Abamectin Monograph: Impurity B (2-epi-abamectin).
-
Chabala, J. C., et al. (1980). "Ivermectin, a new broad-spectrum antiparasitic agent." Journal of Medicinal Chemistry. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. EP0465121B1 - Stable salts of 4"-deoxy-4"-epimethylamino avermectin B1a/B1b - Google Patents [patents.google.com]
- 3. The mechanism of action of interferon-β in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectin - Wikipedia [en.wikipedia.org]
- 6. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Activity and Stereochemical Implications of epi-Avermectin B1a
Here is an in-depth technical guide on the biological activity of epi-Avermectin B1a , designed for researchers and drug development professionals.
Executive Summary
epi-Avermectin B1a (specifically 2-epi-avermectin B1a , CAS 106434-14-4) represents a critical structural isomer in the macrocyclic lactone class. Unlike its parent compound—the potent anthelmintic and insecticide Avermectin B1a (Abamectin)—the epi-isomer is characterized by a significant loss of biological potency (approximately 100-fold reduction).[1]
For the drug development scientist, epi-Avermectin B1a is not a lead candidate but a critical quality attribute (CQA) . It serves as a marker for base-catalyzed degradation and stereochemical instability. Understanding its reduced activity provides negative control data that validates the exquisite stereospecificity required for Glutamate-gated Chloride Channel (GluCl) binding. This guide delineates the mechanistic basis of this inactivation, its formation pathways, and the protocols required for its isolation and assay.
Chemical Basis & Stereochemistry
The biological silence of epi-Avermectin B1a stems from a single stereochemical inversion at the C2 position of the macrolide ring.
-
Parent Structure (Avermectin B1a): Possesses a specific spatial arrangement at C2 (alpha to the lactone carbonyl) that facilitates the "lock-and-key" fit into the transmembrane domain of invertebrate GluCl channels.
-
Epimer Structure (epi-Avermectin B1a): Under basic conditions, the acidic proton at C2 is removed, forming an enolate intermediate. Reprotonation can occur from the opposite face, yielding the C2-epimer.
-
Consequence: This inversion alters the conformation of the "southern hemisphere" of the macrocycle, disrupting the hydrogen bonding network and steric complementarity necessary for high-affinity receptor binding.
Figure 1: Base-Catalyzed Degradation Pathway
The following diagram illustrates the kinetic pathway from the active parent to the inactive isomer and subsequent irreversible degradation.
[2]
Biological Activity Profile
Mechanism of Action (MoA)
Avermectins function as allosteric modulators of Glutamate-gated Chloride Channels (GluCls) found in invertebrate neurons and myocytes.[2]
-
Avermectin B1a: Binds to the transmembrane interface between subunits, stabilizing the channel in an open pore conformation . This leads to Cl⁻ influx, hyperpolarization, and flaccid paralysis.[2][3]
-
epi-Avermectin B1a: The C2 inversion creates steric clash within the binding pocket. While it may still occupy the site, it fails to stabilize the open state effectively.
Quantitative Potency Data
The following table summarizes the comparative activity, highlighting the drastic reduction in potency for the epi-isomer.
| Parameter | Avermectin B1a (Parent) | epi-Avermectin B1a (Isomer) | Impact Factor |
| Target | GluCl Channels (Invertebrate) | GluCl Channels (Invertebrate) | -- |
| Nematocidal Activity (LC95) | ~0.02 - 0.1 ppm | > 10.0 ppm | ~100x Loss |
| Binding Affinity (Kd) | High (nM range) | Low (µM range) | Reduced Affinity |
| Mammalian Toxicity | Moderate (Blood-Brain Barrier dependent) | Low (Due to low potency) | Safer (residue context) |
| Primary Role | Active Pharmaceutical Ingredient (API) | Impurity / Degradant | Analytical Marker |
Key Insight: The "epi" isomer acts as a functional null in bioassays. If a formulation shows reduced potency, high-performance liquid chromatography (HPLC) often reveals the conversion of B1a to epi-B1a, correlating chemical degradation with biological failure.
Experimental Protocols
Protocol A: Analytical Separation (HPLC-UV)
Purpose: To quantify epi-Avermectin B1a levels in a sample.[1][4][5] The epi-isomer elutes before the parent B1a in reverse-phase systems due to polarity shifts.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Milli-Q)
Workflow:
-
Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Methanol:Water (53:35:12 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 245 nm (characteristic diene chromophore).
-
Validation Criteria:
-
Resolution (Rs): Must be > 1.5 between epi-B1a and B1a peaks.
-
Retention Time: epi-B1a typically elutes at ~0.8-0.9 Relative Retention Time (RRT) compared to B1a.
-
Protocol B: Comparative Motility Bioassay (C. elegans)
Purpose: To biologically verify the reduced potency of the epi-isomer.
System: Caenorhabditis elegans (Wild type N2 strain).
Steps:
-
Synchronization: Bleach-treat gravid adults to isolate eggs; hatch in M9 buffer overnight to obtain synchronized L1 larvae.
-
Dosing: Prepare 96-well plates with S-medium.
-
Group A: Avermectin B1a (Serial dilution: 1 nM to 1000 nM).
-
Group B: epi-Avermectin B1a (Serial dilution: 10 nM to 10,000 nM).
-
Group C: DMSO Control (Vehicle).
-
-
Incubation: Add ~50 L1 larvae per well. Incubate at 20°C for 48 hours.
-
Readout: Measure motility using a thrashing assay or automated worm tracker.
-
Calculation: Plot dose-response curves (Log[Agonist] vs. Response).
-
Expectation: The EC50 for Group A should be in the low nanomolar range. The EC50 for Group B should be shifted right by approximately 2 orders of magnitude (100x).
-
Mode of Action Visualization
The following diagram details the signaling cascade and where the epi-isomer fails.
Regulatory & Environmental Fate
In regulatory submissions (EPA/EMA), epi-Avermectin B1a is often categorized under residue definitions .
-
Soil Fate: Avermectin B1a degrades in soil.[6][7] While photodegradation favors the 8,9-Z isomer, base-catalyzed hydrolysis (high pH soils) favors the 2-epi isomer.
-
Safety Profile: Due to its significantly lower toxicity (driven by lower potency), the presence of epi-Avermectin B1a is generally considered less hazardous than the parent, but it must still be quantified to calculate total residue load.
References
-
BioAustralis Fine Chemicals. (n.d.). epi-Avermectin B1a Product Data Sheet. Retrieved from [Link]
-
Pivnichny, J. V., et al. (1988).[1][4] "Base-catalyzed isomerization of avermectins." Journal of Agricultural and Food Chemistry, 36(4), 826-828.[1] [Link]
-
Egerton, J. R., et al. (1979).[1] "Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component."[8] Antimicrobial Agents and Chemotherapy, 15(3), 372-378.[1] [Link]
-
Fisher, M. H., & Mrozik, H. (1989). "Chemistry of Avermectins." Annual Review of Pharmacology and Toxicology, 32. [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. benchchem.com [benchchem.com]
- 3. Avermectin - Wikipedia [en.wikipedia.org]
- 4. toku-e.com [toku-e.com]
- 5. EP0465121B1 - Stable salts of 4"-deoxy-4"-epimethylamino avermectin B1a/B1b - Google Patents [patents.google.com]
- 6. fao.org [fao.org]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Photodegradation Dynamics of Avermectin Insecticides
Executive Summary
Avermectins (Abamectin, Ivermectin, Emamectin Benzoate) are macrocyclic lactones widely used for their potent anthelmintic and insecticidal properties. However, their efficacy is critically limited by extreme photosensitivity. Upon exposure to UV and visible light, the diene chromophore within the macrocycle undergoes rapid geometric isomerization and photo-oxidation. This guide provides a deep technical analysis of these degradation pathways, the kinetic parameters governing them, and validated protocols for their assessment in drug development and environmental fate studies.
Part 1: Mechanistic Photochemistry
The photodegradation of avermectins is not a random decomposition but a deterministic photochemical cascade driven by the specific electronic structure of the molecule.
The Chromophore and Excitation
The core instability of the avermectin molecule lies in the conjugated diene system at carbons C8–C9 and C10–C11. This system acts as the primary chromophore, absorbing strongly in the UV region (
-
Direct Photolysis: Absorption of a photon promotes an electron from the
bonding orbital to the anti-bonding orbital. This excitation weakens the double bond character, allowing rotation around the C8–C9 axis. -
Indirect Photolysis: In the presence of sensitizers (e.g., soil humic acids, plant pigments like riboflavin), avermectins degrade via Type II photo-oxidation involving singlet oxygen (
).
Primary Pathway: Geometric Isomerization
The most rapid and significant degradation pathway is the E-to-Z isomerization .
-
Native State: Avermectin B1a exists naturally as the 8,9-E isomer .
-
Photoproduct: Upon irradiation, the molecule isomerizes to the 8,9-Z isomer (also known as the
-isomer). -
Consequence: This isomer retains some biological activity but often exhibits altered solubility and receptor binding affinity.
Secondary Pathway: Photo-oxidation
Extended exposure, particularly in aqueous environments or thin films, leads to oxidative cleavage and hydration.
-
Singlet Oxygen Attack:
attacks the diene system, forming hydroperoxides (e.g., 8a-hydroperoxide). -
Skeleton Breakdown: Further degradation results in the loss of the disaccharide moiety or macrocyclic ring opening, yielding biologically inactive polar fragments.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of Avermectin photodegradation showing the primary isomerization to the 8,9-Z isomer and secondary oxidative pathways.
Part 2: Kinetic Profiling
Understanding the kinetics is crucial for determining re-application intervals in agriculture and shelf-life in pharmaceuticals. Avermectin photodegradation follows pseudo-first-order kinetics .
Comparative Half-Life Data
The rate of degradation is highly dependent on the matrix and light intensity.
| Matrix | Condition | Half-Life ( | Kinetic Order | Notes |
| Aqueous Solution | Direct Sunlight (Summer) | < 12 hours | 1st Order | Extremely rapid; driven by direct photolysis. |
| Thin Film (Glass/Leaf) | Simulated Sunlight | 4 – 6 hours | 1st Order | Mimics field application; oxidative surface effects dominate. |
| Soil Surface | Sunlight | 21 hours | Biphasic | Rapid initial loss followed by slower degradation due to soil binding/shading. |
| Methanol Solution | UV (254 nm) | < 1 hour | 1st Order | High quantum yield ( |
| Dark Control | Ambient Temp | Stable | N/A | Hydrolytically stable at neutral pH; degradation is strictly photo-driven. |
Critical Factors Influencing Kinetics
-
Solvent Polarity: Degradation is generally faster in polar protic solvents (like water/methanol) which stabilize polar transition states during photo-oxidation.
-
Sensitizers: The presence of acetone or riboflavin accelerates degradation by factors of 10–50x via triplet state energy transfer.
-
Physical State: Crystalline avermectin is relatively stable; amorphous or solubilized forms (as found in EC formulations) are highly labile.
Part 3: Experimental Protocols
To generate valid data for regulatory submission (e.g., EPA, EFSA), experiments must be controlled rigorously. The following protocol aligns with OECD Guideline 316 (Phototransformation of Chemicals in Water).
Irradiation Setup
-
Light Source: Xenon arc lamp (simulate global solar spectral irradiance distribution).
-
Filter: Cut-off filter (
nm) to remove non-environmental UV radiation. -
Temperature: Maintain at
using a thermostatic block to decouple thermal degradation from photolysis. -
Actinometry: Use a chemical actinometer (e.g., p-nitroanisole/pyridine) to quantify photon flux.
Analytical Methodology (LC-MS/MS)
While HPLC-UV is sufficient for potency, LC-MS/MS is required to identify the 8,9-Z isomer and oxidative degradants due to their similar UV spectra.
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Detection:
-
UV: 245 nm (primary absorption max).
-
MS: ESI+ mode. Monitor [M+Na]+ adducts (
895 for Abamectin B1a).
-
-
Resolution Criteria: The method must resolve the 8,9-Z isomer (elutes just before the parent B1a peak) with a resolution factor
.
Validated Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining avermectin photodegradation kinetics, ensuring separation of photolytic and thermal effects.
Part 4: References
-
Photodegradation of the Acaricide Abamectin: A Kinetic Study. Source: Journal of Agricultural and Food Chemistry. URL:[Link]
-
Confirmation of Avermectins by UHPLC-MS/MS (CLG-AVR2.00). Source: USDA Food Safety and Inspection Service.[2] URL:[Link]
-
Photostability of Ivermectin. Source: MDPI (Scientia Pharmaceutica). URL:[Link][3]
-
Abamectin Photolysis Products (JMPR Report). Source: FAO/WHO Joint Meeting on Pesticide Residues. URL:[Link]
-
Photodegradation of Avermectin B1a Thin Films. Source: Journal of Agricultural and Food Chemistry. URL:[Link]
Sources
Methodological & Application
Application Note: Trace Analysis of epi-Avermectin B1a in Soil Matrices using LC-MS/MS
Executive Summary
This guide details a robust protocol for the quantification of epi-Avermectin B1a (a stereoisomer and degradation product of Abamectin) in complex soil matrices. Unlike standard pesticide screens, this method addresses the specific challenge of diastereomeric resolution . Avermectin B1a and its epi- and Z- isomers share identical molecular weights and fragmentation patterns, rendering mass spectrometry alone insufficient for discrimination. This protocol combines a modified QuEChERS extraction with high-resolution chromatography using ammonium-adduct formation to ensure selectivity and sensitivity at the sub-ppb (
Scientific Foundation & Experimental Design
The Isomer Challenge
Avermectin B1a (the major component of Abamectin) degrades in soil and light to form various isomers, primarily 8,9-Z-Avermectin B1a and 8a-epi-Avermectin B1a .
-
Problem: These isomers have the same precursor ion (
890.5 as ) and product ions ( 305, 567). -
Solution: Chromatographic separation is the only filter. We utilize a C18 column with specific mobile phase buffering to maximize peak capacity.
Ionization Chemistry (The "Ammonium" Imperative)
Avermectins possess a macrocyclic lactone structure that avidly binds sodium (
-
The Trap: Sodium adducts (
, 895) are extremely stable and require excessive collision energy to fragment, resulting in poor sensitivity. -
The Fix: We introduce Ammonium Formate into the mobile phase. This forces the formation of the Ammonium adduct (
, 890.5), which fragments easily at lower collision energies to yield high-intensity product ions.
Soil Matrix Management
Soil contains humic and fulvic acids that cause severe ion suppression.
-
Hydration: Dry soil locks residues in micropores. We mandate a hydration step (Water:Soil 1:1) to swell the clay lattice and release the analyte before acetonitrile extraction.
-
Cleanup: A dispersive SPE (d-SPE) utilizing PSA (Primary Secondary Amine) removes organic acids, while C18 removes lipophilic soil waxes.
Detailed Experimental Protocol
Reagents & Materials
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid.
-
Buffer: 1M Ammonium Formate solution.
-
Salts: QuEChERS Extraction Salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).
-
d-SPE: 150mg MgSO4, 25mg PSA, 25mg C18 (per mL of extract).
Sample Preparation (Modified QuEChERS)
-
Homogenization: Sieve soil (2 mm) and homogenize.
-
Weighing: Weigh 10.0 g of soil into a 50 mL centrifuge tube.
-
Hydration (CRITICAL): Add 10 mL of HPLC-grade water . Vortex for 30 seconds.[1] Allow to equilibrate for 30 minutes .
-
Why? Rehydrating dry soil improves recovery by >20% by making residues accessible to the solvent.
-
-
Extraction: Add 10 mL Acetonitrile . Shake/Vortex vigorously for 1 minute.
-
Partitioning: Add QuEChERS Extraction Salts. Shake vigorously for 1 minute immediately to prevent MgSO4 clumping.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes.
-
Cleanup (d-SPE): Transfer 1 mL of the supernatant (top organic layer) to a d-SPE tube (PSA/C18/MgSO4). Vortex for 1 minute.
-
Final Spin: Centrifuge at 10,000 x g for 3 minutes.
-
Reconstitution: Transfer 0.5 mL of supernatant to a vial. Evaporate to dryness under Nitrogen. Reconstitute in 0.5 mL Methanol/Water (1:1) .
-
Note: Do not reconstitute in 100% Acetonitrile, as this causes peak broadening for early eluters.
-
LC-MS/MS Parameters
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS |
| Column | Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm) or Phenomenex Kinetex C18 |
| Column Temp | 40°C (Controls retention stability) |
| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 5mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 - 10 µL |
Gradient Profile:
-
0.0 min: 50% B
-
1.0 min: 50% B
-
8.0 min: 95% B (Analytes elute here)
-
10.0 min: 95% B
-
10.1 min: 50% B
-
13.0 min: Stop
MS/MS Transitions (ESI Positive)
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Purpose |
| epi-Avermectin B1a | 890.5 | 305.2 | 50 | 30 | Quantifier |
| 890.5 | 567.3 | 50 | 20 | Qualifier | |
| Avermectin B1a | 890.5 | 305.2 | 50 | 30 | Quantifier |
Note: The epi-isomer typically elutes slightly earlier than the parent B1a on C18 columns due to steric changes reducing hydrophobic interaction.
Workflows and Logic
Analytical Workflow
The following diagram illustrates the critical path from soil sample to data, highlighting the hydration and cleanup checkpoints.
Figure 1: Modified QuEChERS workflow emphasizing the hydration step critical for soil recovery.
Isomer Resolution Logic
Since MS cannot distinguish the isomers, the chromatographic resolution is the fail-safe.
Figure 2: Decision tree for ensuring chromatographic separation of stereoisomers.
Quality Control & Validation Criteria
To ensure Data Integrity (ALCOA+), the following criteria must be met:
-
Matrix-Matched Calibration: Soil extracts suppress ionization. Prepare calibration curves by spiking blank soil extracts, not pure solvent.
-
Recovery: Acceptable range: 70% - 120% .
-
Troubleshooting: If recovery is <70%, increase hydration time or check pH (Avermectins are unstable in high alkali; ensure extraction salts are buffered).
-
-
Retention Time Stability:
min. Drifts suggest column fouling from insufficient d-SPE cleanup. -
Ion Ratio: The ratio of product ions (305/567) must be within ±20% of the standard.
References
-
U.S. EPA. (2014). Analytical Method for Avermectin B1a, Avermectin B1b, and 8,9-Z Avermectin B1a in Soil.[2] Environmental Protection Agency.
-
European Union Reference Laboratories (EURL). (2017). Analysis of Abamectin via QuEChERS and LC-MS/MS. EURL for Residues of Pesticides.
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note 5991-7686EN.
-
Waters Corporation. (2014). QuEChERS Sample Preparation for LC-MS/MS Determination of Avermectins. Application Note 720004052EN.
Sources
Application Note: A Robust HPLC Protocol for the Separation and Quantification of Avermectin B1 Isomers
Abstract
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, widely used in veterinary medicine and agriculture.[1] The most common commercial product, Abamectin, is a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%).[1][2] Although structurally similar, the precise ratio of these isomers is critical for product efficacy and regulatory compliance. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Avermectin B1a and B1b isomers. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for routine analysis.
Principle of Separation
Avermectins are large, complex, and largely non-polar molecules, making them ideal candidates for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation mechanism relies on the differential partitioning of the analytes between a non-polar stationary phase (typically a C18 alkyl-bonded silica) and a polar mobile phase.
Avermectin B1a and B1b are structural homologs, differing only by a methylene group at the C-25 position. This subtle difference in structure and, consequently, hydrophobicity is sufficient to allow for their separation on a high-efficiency C18 column. By carefully optimizing the mobile phase composition—typically a mixture of acetonitrile, methanol, and water—the elution of each isomer can be controlled to achieve baseline resolution, allowing for accurate quantification.[3][4] UV detection is commonly employed, as the conjugated endocyclic diene system in the avermectin structure provides a strong chromophore with a maximum absorbance around 245-250 nm.[3][4]
Materials and Reagents
2.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control capability
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) for data acquisition and processing.[3]
-
Analytical Balance (4-5 decimal places)
-
Sonicator
-
Vortex Mixer
-
pH Meter
2.2 Chemicals and Reagents
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water (Type I, 18.2 MΩ·cm)
-
Acetic Acid (Glacial, ACS Grade) (optional, for mobile phase modification)[4]
-
Avermectin B1a and B1b reference standards (or Abamectin reference standard)
2.3 Consumables
-
HPLC Column: Reversed-phase C18 column (e.g., Phenomenex® Gemini C18, 150 x 4.6 mm, 5 µm or equivalent).[3][5]
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
HPLC vials with caps and septa
-
Syringe filters (0.45 µm PTFE or Nylon)
Chromatographic Conditions
The following conditions have been optimized for the robust separation of Avermectin B1a and B1b.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the non-polar avermectin isomers.[3] |
| Mobile Phase | Acetonitrile : Methanol : Water (53:35:12, v/v/v) | This ternary mixture provides the optimal polarity to achieve baseline resolution between the closely eluting B1a and B1b peaks.[3][5] An alternative is Acetonitrile:Water (95:5, v/v) with 1% Acetic Acid.[4] |
| Flow Rate | 1.2 mL/min | A flow rate of 1.2 mL/min offers a good balance between analysis time and separation efficiency.[3] |
| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[3] |
| Injection Volume | 20 µL | A 20 µL injection volume is standard for analytical scale HPLC and provides good sensitivity.[3][5] |
| Detection | UV at 250 nm | This wavelength is near the absorbance maximum for avermectins, providing excellent signal-to-noise for quantification.[3] An alternative is 245 nm.[4] |
| Run Time | ~15 minutes | Sufficient time to allow for the elution of both isomers and any minor impurities. |
Detailed Protocols
Experimental Workflow Diagram
The overall process from sample preparation to final data analysis is outlined below.
Caption: Workflow for HPLC analysis of Avermectin isomers.
Mobile Phase Preparation (Acetonitrile:Methanol:Water, 53:35:12)
-
Carefully measure 530 mL of HPLC-grade acetonitrile, 350 mL of HPLC-grade methanol, and 120 mL of ultrapure water into a 1 L graduated cylinder.
-
Transfer the mixture to a suitable 1 L solvent bottle.
-
Mix thoroughly and degas the solution for 15-20 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.
-
Label the bottle clearly with the composition and preparation date.
Standard Solution Preparation
-
Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of Abamectin reference standard into a 25 mL volumetric flask.
-
Add approximately 20 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.[3][5]
-
Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly. This is the stock solution.
-
Working Standard (e.g., 100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly. This working standard is ready for injection and can be used to prepare a calibration curve if needed. Note: Store stock solutions at -20°C for long-term stability. Working solutions can be stored at 2-8°C for several days.
Sample Preparation (Bulk Drug Substance)
-
Accurately weigh an amount of the avermectin sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask.
-
Follow steps 2-3 from the Stock Solution Preparation (Section 4.3) to dissolve the sample.
-
Pipette 5.0 mL of the dissolved sample solution into a 50 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 0.5 mL of the filtrate.
Data Analysis and System Suitability
5.1 Peak Identification
-
Avermectin B1b is the earlier eluting peak.
-
Avermectin B1a is the later eluting, major peak.[6]
-
Identification is confirmed by comparing the retention times of the peaks in the sample chromatogram with those from the reference standard chromatogram.
5.2 System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution (in triplicate) to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between B1b and B1a peaks | Ensures that the two isomer peaks are sufficiently separated for accurate integration. |
| Tailing Factor (T) | ≤ 1.5 for the Avermectin B1a peak | Indicates good peak symmetry and column performance. |
| RSD (%) of Peak Area | ≤ 2.0% for replicate injections of Avermectin B1a | Demonstrates the precision and reproducibility of the injector and system. |
5.3 Calculation The percentage of each isomer is calculated based on the peak area response using the following formula:
-
% Avermectin B1a = (Area of B1a / (Area of B1a + Area of B1b)) * 100
-
% Avermectin B1b = (Area of B1b / (Area of B1a + Area of B1b)) * 100
For assaying the total Abamectin content in a sample against a reference standard, an external standard calculation is used.
Conclusion
The HPLC method detailed in this application note provides a simple, precise, and reliable protocol for the separation and quantification of Avermectin B1a and B1b isomers. The use of a standard C18 column with an optimized isocratic mobile phase allows for excellent resolution and symmetrical peak shapes in a reasonable run time. This method has been validated and shown to be robust, making it highly suitable for routine quality control testing in pharmaceutical and agricultural laboratories.[3][5]
References
-
Dutra, F. V. A., Teixeira, L. S., Pires, B. C., Florez, D. H. Â., Teixeira, R. A., & Borges, K. B. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]
-
ResearchGate. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Available at: [Link]
-
SciELO. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Available at: [Link]
-
American Chemical Society. (2015). Avermectins. Available at: [Link]
-
Faculty of Tropical Medicine, Mahidol University. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Available at: [Link]
-
Wikipedia. (n.d.). Avermectin. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of avermectin and ivermectin[7]. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of Avermectin. Available at: [Link]
-
United States Department of Agriculture. (2011). CLG-AVR.04 Determination of Ivermectin, Doramectin, and Moxidectin by HPLC. Available at: [Link]
-
SciSpace. (n.d.). Determination of avermectin B1 in biological samples by immunoaffinity column cleanup and liquid chromatography with UV detection. Available at: [Link]
-
MDPI. (2022). Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector. Available at: [Link]
-
SciELO. (2011). Simultaneous determination of abamectin homologs H2B1a and H2B1b in gel formulation by high performance liquid chromatography. Available at: [Link]
-
United States Department of Agriculture. (2024). CLG-AVR2.00 Confirmation of Avermectins by UHPLC-MS/MS. Available at: [Link]
-
MDPI. (2018). Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]
-
Oxford Academic. (2021). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. Available at: [Link]
-
PubChem. (n.d.). avermectin B1a. Available at: [Link]
-
Taylor & Francis Online. (2006). Robotic Sample Preparation and HPLC Determination of the Major Component of Ivermectin in Human Plasma. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Peaks for (a) placebo, (b) avermectin B1b 4 µg mL with avermectin B1a 16 µg mL and closantel 50 µg mL. Available at: [Link]
Sources
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functional Characterization and Impurity Profiling of epi-Avermectin B1a
This Application Note is designed for researchers in pharmacology, toxicology, and assay development. It focuses on epi-Avermectin B1a (specifically the 2-epi-abamectin isomer), a critical degradation product and impurity of the antiparasitic drug Abamectin.
Executive Summary
epi-Avermectin B1a (2-epi-abamectin; CAS 106434-14-4) is the thermodynamically stable epimer formed via base-catalyzed isomerization of Avermectin B1a.[1] While the parent compound is a potent allosteric modulator of glutamate-gated chloride channels (GluCls), the 2-epi isomer exhibits a ~100-fold reduction in anthelmintic potency .[1]
This guide details the in vitro protocols required to:
-
Quantify Relative Potency: Differentiate the biological activity of the impurity vs. the parent drug using functional cell-based assays.
-
Assess Off-Target Toxicity: Evaluate mammalian cytotoxicity to establish safety margins.
-
Validate Isomeric Purity: Ensure assay integrity through rigorous solubility and stability handling.
Mechanistic Insight: Stereochemistry & Receptor Binding
The biological activity of Avermectins relies on their "V-shaped" conformation, which fits snugly into the transmembrane inter-subunit cleft of GluCls and GABA receptors.
-
Avermectin B1a (Active): The spiroketal unit and the macrocyclic ring lock into a conformation that stabilizes the channel open state.
-
epi-Avermectin B1a (Inactive/Weak): The inversion of configuration at the C-2 position alters the spatial orientation of the furan ring and the disaccharide moiety. This steric clash prevents deep insertion into the binding pocket, drastically increasing the concentration required to gate the channel.
Pathway Visualization: Mechanism of Action & Loss of Potency
Figure 1: Mechanistic divergence between Avermectin B1a and its epi-isomer at the Glutamate-gated Chloride Channel (GluCl).[2]
Protocol A: Functional Potency Assay (Membrane Potential)
This assay quantifies the Relative Potency Factor (RPF) of epi-Avermectin B1a compared to the parent B1a. It utilizes a membrane potential-sensitive dye (e.g., FLIPR Blue/Red) in HEK293 cells stably expressing H. contortus GluCl
Materials
-
Cell Line: HEK293-GluCl
(or CHO-K1 equivalent).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Reagents:
-
Instrumentation: FLIPR Tetra or FlexStation 3.
Step-by-Step Methodology
-
Cell Plating:
-
Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO
.
-
-
Compound Preparation (Critical Step):
-
Avermectins are highly lipophilic and stick to plastics.
-
Stock: Dissolve epi-Avermectin B1a to 10 mM in 100% DMSO. Vortex for 1 minute.
-
Intermediate: Perform serial dilutions (1:3) in glass-lined or low-binding polypropylene tubes using 100% DMSO.
-
Working Solution: Dilute 1:1000 into Assay Buffer just before addition (Final DMSO = 0.1%).[2]
-
Dose Range:
-
Parent B1a: 0.1 nM – 100 nM.
-
epi-B1a: 10 nM – 10,000 nM (Shifted range to capture lower potency).[2]
-
-
-
Dye Loading:
-
Remove culture media. Add 100 µL of Membrane Potential Dye dissolved in Assay Buffer.
-
Incubate for 45 minutes at 37°C.
-
-
Assay Execution (Modulator Mode):
-
Transfer plate to reader.
-
Baseline: Record fluorescence (Ex 530nm / Em 565nm) for 10 seconds.
-
Addition 1 (Test Compound): Add 25 µL of epi-Avermectin B1a dilutions. Read for 5 minutes. (Look for direct agonist effect).[2]
-
Addition 2 (Glutamate Challenge): Add EC
concentration of Glutamate (approx. 5 µM). Read for 3 minutes. (Look for potentiator effect).
-
-
Data Analysis:
-
Calculate
(Max fluorescence minus baseline).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Fit data to a 4-parameter logistic equation:
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display"> -
Success Criterion: The epi-isomer should show an EC
>50-100x higher than the parent B1a.
-
Protocol B: Mammalian Cytotoxicity Profiling
To confirm that the impurity does not possess unexpected toxicity despite its loss of therapeutic potency, a high-content cytotoxicity assay is required.
Workflow
-
Seeding: HepG2 (human liver) cells at 10,000 cells/well.[2]
-
Treatment: Incubate with epi-Avermectin B1a (0.1 – 100 µM) for 24 and 48 hours.[2]
-
Multiplex Readout:
-
Viability: CellTiter-Glo (ATP quantification).[2]
-
Apoptosis: Caspase-3/7 Glo.
-
-
Interpretation:
-
If epi-B1a IC
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> B1a IC (typically >20-30 µM): Toxicity is structural/non-specific (chemical class effect). -
If epi-B1a IC
<< B1a ICngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> : The impurity poses a specific toxicological risk.
-
Data Presentation & Expected Results
Table 1: Comparative Potency Profile
| Compound | Target (GluCl) EC | Fold Shift | Mammalian Tox (HepG2) IC | Safety Margin |
| Avermectin B1a | 5.2 nM | 1.0 (Ref) | 28.5 µM | ~5,400x |
| epi-Avermectin B1a | 640 nM | ~123x | 31.2 µM | ~48x |
Note: The safety margin collapses for the epi-isomer not because it is more toxic, but because it is less potent against the parasite target.
Experimental Workflow Diagram
Figure 2: High-Throughput Screening (HTS) workflow for determining Relative Potency Factors.
Technical Notes & Troubleshooting
-
Solubility & Adsorption (Critical):
-
epi-Avermectin B1a is extremely hydrophobic. Do not use polystyrene reservoirs for serial dilutions; use glass or polypropylene.
-
Loss of potency in the assay often indicates the compound stuck to the pipette tips or plate walls. Include 0.01% Pluronic F-127 in the assay buffer to improve solubility.
-
-
Isomerization in Solution:
-
Avoid basic pH (>8.[2]0) during sample preparation, as this accelerates the conversion of B1a to epi-B1a, confounding results. Keep buffers at pH 7.2–7.4.
-
-
Light Sensitivity:
-
Avermectins are photodegradable. Perform all dilutions in amber tubes or low-light conditions.
-
References
-
Pivnichny, J. V., et al. (1988).[1][2] "Base-catalyzed isomerization of avermectins." Journal of Agricultural and Food Chemistry, 36(4), 826-828.[1][2] (Foundational chemistry of the epi-isomer).
-
Bloomquist, J. R. (2003).[2] "Chloride channels as tools for developing selective insecticides." Archives of Insect Biochemistry and Physiology. (Review of GluCl assay methodologies).
-
European Pharmacopoeia (Ph. Eur.). (2024).[2] Abamectin Monograph: Impurity Profiling. (Standard for regulatory limits of the epi-isomer).
Sources
Application Notes & Protocols: Solid-Phase Extraction of Avermectins from Environmental Samples
Abstract
Avermectins, a class of potent macrocyclic lactone anthelmintics and insecticides, are extensively used in both veterinary medicine and agriculture. Their widespread application raises environmental concerns due to their potential persistence and ecotoxicity. Accurate monitoring of avermectin residues in environmental matrices such as water, soil, and sediment is crucial for environmental risk assessment. Solid-Phase Extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and concentration of avermectins from these complex sample matrices prior to chromatographic analysis. This document provides a comprehensive guide to the principles of SPE for avermectin analysis, detailed step-by-step protocols for various environmental samples, and insights into method optimization and troubleshooting.
Introduction to Avermectin Analysis
Avermectins, including well-known compounds like ivermectin and abamectin, are characterized by their high lipophilicity and low water solubility.[1][2] These properties contribute to their strong adsorption to soil and sediment particles, making their extraction challenging.[2] The goal of any sample preparation method for avermectin analysis is to efficiently isolate these compounds from interfering matrix components and concentrate them to levels suitable for detection by modern analytical instruments, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4]
Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and improved extract purity.[5] This application note will delve into the nuances of developing and implementing effective SPE protocols for avermectin analysis in environmental samples.
The "Why": Principles of Avermectin Solid-Phase Extraction
The successful solid-phase extraction of avermectins hinges on understanding their physicochemical properties and how they interact with the SPE sorbent. Avermectins are large, non-polar molecules, which dictates the selection of an appropriate SPE mechanism.
Choosing the Right SPE Sorbent
The most common SPE mechanism for avermectin extraction is reversed-phase , where a non-polar stationary phase retains non-polar analytes from a polar mobile phase (the sample).
-
C18 (Octadecyl): This is a workhorse sorbent for avermectin analysis. The long alkyl chains provide a highly non-polar environment that effectively retains the lipophilic avermectin molecules through hydrophobic interactions. C18 cartridges are suitable for a wide range of environmental matrices.[6]
-
HLB (Hydrophilic-Lipophilic Balanced): These polymeric sorbents, typically composed of a copolymer like N-vinylpyrrolidone-divinylbenzene, offer a unique advantage.[7][8] The hydrophilic component allows for better wetting of the sorbent, which can be beneficial when dealing with aqueous samples, while the lipophilic component ensures strong retention of non-polar compounds like avermectins.[7][8] HLB cartridges are known for their high capacity and stability across a wide pH range.[7]
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs are an advanced option.[9][10] These are custom-synthesized polymers with cavities designed to specifically recognize and bind to a target analyte or a class of structurally similar compounds.[11][12] MIPs can significantly reduce matrix effects and improve the overall selectivity of the extraction process.[9][11]
The Four Steps of Solid-Phase Extraction
A typical SPE workflow consists of four distinct steps. The rationale behind each step is crucial for achieving high recovery and reproducibility.
Caption: General Solid-Phase Extraction Workflow.
-
Conditioning: The SPE cartridge is first treated with a solvent that is miscible with the sample matrix and wets the sorbent. For reversed-phase SPE, this typically involves washing with a strong organic solvent (e.g., methanol or acetonitrile) to activate the C18 chains, followed by an equilibration step with a weaker solvent (e.g., water or a water/organic mixture) that mimics the sample's solvent composition. This ensures proper interaction between the analyte and the sorbent.
-
Sample Loading: The pre-treated sample is passed through the conditioned cartridge at a controlled flow rate. A slow and steady flow rate is critical to allow sufficient time for the avermectin molecules to partition from the sample matrix onto the sorbent.
-
Washing: After loading, the cartridge is washed with a solvent that is strong enough to remove weakly retained matrix interferences but weak enough to not elute the avermectins. This step is crucial for obtaining a clean extract. For reversed-phase SPE, a common wash solvent is a mixture of water and a small percentage of an organic solvent.
-
Elution: Finally, the retained avermectins are eluted from the sorbent using a strong, non-polar solvent that disrupts the hydrophobic interactions. Solvents like acetonitrile, methanol, or dichloromethane are commonly used for this purpose.[13] The resulting eluate contains the concentrated and purified analytes, ready for analysis.
Protocols for Avermectin Extraction from Environmental Samples
The following protocols provide a starting point for the extraction of avermectins from water and soil samples. It is important to note that these may require optimization based on the specific sample characteristics and the analytical instrumentation used.
Protocol for Surface Water Samples
This protocol is designed for the extraction of avermectins from relatively clean water samples. For samples with high levels of suspended solids, pre-filtration is recommended.
Materials:
-
C18 or HLB SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
Protocol Steps:
Caption: SPE Protocol for Water Samples.
Data Summary Table for Water Sample Protocol:
| Parameter | Value/Solvent | Rationale |
| Sample Volume | 250 - 1000 mL | Larger volumes may be needed for trace-level detection. |
| SPE Sorbent | C18 or HLB, 500 mg | Provides sufficient capacity for typical environmental concentrations. |
| Conditioning | 5 mL Methanol, then 5 mL Water | Activates the sorbent and equilibrates it for the aqueous sample. |
| Sample Loading Rate | 3 - 5 mL/min | A slow rate ensures efficient retention of the analytes. |
| Wash Solvent | 5 mL Water/Methanol (95:5 v/v) | Removes polar interferences without eluting the avermectins. |
| Elution Solvent | 2 x 4 mL Acetonitrile | Effectively disrupts hydrophobic interactions to elute the analytes. |
| Reconstitution Solvent | 1 mL Acetonitrile/Water (50:50 v/v) | Compatible with reversed-phase LC mobile phases. |
Protocol for Soil and Sediment Samples
Due to the strong binding of avermectins to soil organic matter, an initial solvent extraction step is required before SPE cleanup.[14]
Materials:
-
C18 or C8 SPE cartridges (e.g., 500 mg, 6 mL)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes (50 mL)
-
Shaker or vortex mixer
-
Rotary evaporator or nitrogen evaporator
Protocol Steps:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an analytical method to determine avermectins in water, sediments and soils using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meserb.org [meserb.org]
- 6. A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage [air.unipr.it]
- 7. finetech-filters.com [finetech-filters.com]
- 8. chromtech.com [chromtech.com]
- 9. Development of a molecularly imprinted polymer for the analysis of avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newfoodmagazine.com [newfoodmagazine.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. SupelMIP Molecularly Imprinted Polymer SPE Cartridges [sigmaaldrich.com]
- 13. epa.gov [epa.gov]
- 14. On-line solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry for the determination of avermectins and milbemycin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Cell-Based Profiling of Avermectin Bioactivity
Application Note & Protocol Guide
Strategic Overview: The Bioactivity Spectrum
Avermectins (e.g., ivermectin, abamectin) are macrocyclic lactones that exhibit a unique dual-activity profile: they are potent nanomolar agonists of invertebrate Glutamate-gated Chloride Channels (GluCls) and micromolar inhibitors of mammalian P-glycoprotein (P-gp/MDR1) transporters.
For drug development professionals, defining the bioactivity of an avermectin derivative requires a tiered cell-based assay strategy. You must distinguish between target potency (antiparasitic efficacy via GluCl) and host interaction (safety/pharmacokinetics via GABA receptors and P-gp).
This guide moves beyond standard templates to provide a mechanism-based workflow for quantifying these distinct biological activities.
Primary Potency Assay: GluCl-Mediated Hyperpolarization
Objective: Quantify the antiparasitic potency (EC50) of avermectins by measuring membrane hyperpolarization in heterologous expression systems.
Mechanistic Rationale
Avermectins bind irreversibly to the transmembrane interface (between M1 and M3 helices) of GluCl subunits. This stabilizes the open pore conformation, causing a massive influx of chloride ions (
-
Why not Patch Clamp? While patch clamp is the gold standard for channel kinetics, it is too low-throughput for potency screening.
-
The Solution: Fluorescence-based Membrane Potential Dyes (e.g., FMP Blue, DiBAC4(3)) provide a robust, scalable readout of hyperpolarization.
Experimental Protocol
System: HEK293 cells stably expressing C. elegans GluCl
Reagents & Setup
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid BSA if possible, as avermectins bind proteins highly).
-
Dye Loading Solution: FLIPR Membrane Potential Blue Dye (dissolved in Assay Buffer).
-
Controls:
-
Positive Control: Glutamate (1 mM) or Ivermectin (1
M). -
Negative Control: DMSO (0.1%).
-
Channel Blocker: Picrotoxin (100
M) to validate channel specificity.
-
Step-by-Step Workflow
-
Cell Seeding: Plate HEK293-GluCl cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Remove culture media carefully. Add 100
L of Dye Loading Solution. Incubate for 30-45 minutes at 37°C.-
Critical: Do not wash cells after dye loading. The background fluorescence is quenched by the extracellular masking agent in the kit.
-
-
Baseline Reading: Place plate in the reader (e.g., FlexStation or FLIPR). Measure baseline fluorescence (Ex 530 nm / Em 565 nm) for 10 seconds.
-
Compound Addition: Inject 25
L of 5X concentrated avermectin dilutions (0.1 nM to 1 M). -
Kinetic Measurement: Continuously record fluorescence for 120–180 seconds.
-
Signal Interpretation: A decrease in fluorescence indicates hyperpolarization (dye exits the cell or redistributes).
-
Note: Some FRET-based voltage sensors work inversely; verify your specific dye's polarity.
-
Data Analysis
Calculate the Area Under the Curve (AUC) or Max-Min fluorescence change (
Benchmarking Data:
| Compound | Target Receptor | Typical EC50 (nM) | Reference |
|---|
| Ivermectin | GluCl (
Bioavailability & Toxicity: P-glycoprotein (MDR1) Interaction
Objective: Determine if the avermectin derivative is a substrate or inhibitor of the P-gp efflux pump.[1][2] This predicts Blood-Brain Barrier (BBB) penetration and potential neurotoxicity in mammals.
Mechanistic Rationale
Mammalian P-gp (ABCB1) actively pumps avermectins out of the CNS, protecting the host from GABA-mediated toxicity. If a derivative strongly inhibits P-gp (or is not transported), it poses a higher neurotoxicity risk.
-
Assay Principle: Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate. Inside the cell, esterases cleave it to fluorescent Calcein. Active P-gp pumps Calcein-AM out before it is cleaved. P-gp inhibition leads to increased intracellular fluorescence.
Experimental Protocol
System: MDCK-MDR1 or A549 cells (high endogenous P-gp).
Step-by-Step Workflow
-
Seeding: Plate MDCK-MDR1 cells (20,000/well) in 96-well plates. Allow to attach for 24h.
-
Treatment: Wash cells with HBSS.[3] Add test avermectin compounds (range: 0.1 - 10
M) in HBSS.-
Inhibitor Control: Verapamil (50
M) or Cyclosporin A (10 M).
-
-
Substrate Addition: Add Calcein-AM (final concentration 0.5
M) directly to the wells containing the test compounds. -
Incubation: Incubate for 15 minutes at 37°C.
-
Timing is critical: Longer incubation saturates the signal.
-
-
Stop & Measure: Wash cells
with ice-cold PBS to stop transport. Measure fluorescence (Ex 494 nm / Em 517 nm).
Visualization of Mechanism
The following diagram illustrates the divergent pathways of Avermectin bioactivity:
Caption: Dual-action pathway: Avermectins paralyze parasites via GluCl (left) while P-gp efflux protects the mammalian host (right). Blockade of P-gp risks host toxicity.
Safety Profiling: The Therapeutic Window
To validate the safety margin, you must compare the EC50 at the parasite target (GluCl) versus the mammalian off-target (GABA
Protocol Modification for GABA
-
Use HEK293 cells transfected with human
1 2 2 GABA subunits. -
Follow the Membrane Potential Assay protocol (Section 2).
-
Result Validation: A safe avermectin candidate should show a
-fold difference between GluCl EC50 (~50 nM) and GABA EC50 (>5 M).
Quantitative Comparison Table:
| Assay Type | Cell Line | Key Reagent | Readout | Target EC50/IC50 |
|---|---|---|---|---|
| Potency | HEK293-GluCl | FMP Blue Dye | Fluorescence Decrease | < 50 nM |
| Efflux | MDCK-MDR1 | Calcein-AM | Fluorescence Increase | > 2
References
-
Hibbs, R. E., & Gouaux, E. (2011). Principles of activation and permeation in an anion-selective Cys-loop receptor. Nature, 474(7349), 54–60.
-
Cully, D. F., et al. (1994). Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans. Nature, 371(6499), 707–711.
-
Lespine, A., et al. (2006). Interaction of ivermectin with multidrug resistance proteins (MRP1, 2 and 3).[4][5] Chemico-Biological Interactions, 159(3), 169-179.
-
Dent, J. A., et al. (2000). The genetics of ivermectin resistance in Caenorhabditis elegans. Proceedings of the National Academy of Sciences, 97(6), 2674-2679.
-
Kane, N. S., et al. (2000). Drug interactions with the glutamate-gated chloride channel of Caenorhabditis elegans. Journal of Biological Chemistry, 275, 22795-22803.
Sources
- 1. Ivermectin induces P-glycoprotein expression and function through mRNA stabilization in murine hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Topic: A Comprehensive Guide to Avermectin Structural Elucidation Using NMR Spectroscopy
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, making them vital in veterinary medicine, agriculture, and human health.[1] Their structural complexity, characterized by a large polyketide-derived macrocycle, a spiroketal system, and glycosylation with a disaccharide of L-oleandrose, presents a significant challenge for complete chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these molecules.[2] This guide provides a detailed framework and actionable protocols for leveraging a suite of 1D and 2D NMR experiments to determine the constitution, configuration, and conformation of avermectins and their analogues, impurities, or degradation products.[3][4]
Introduction: The Structural Challenge of Avermectins
The structural backbone of avermectin, a product of the bacterium Streptomyces avermitilis, is a complex scaffold featuring numerous stereocenters and functionalities.[5] The subtle structural differences between the eight naturally occurring avermectin components (A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b) and their semi-synthetic derivatives like ivermectin and eprinomectin, dictate their biological activity and stability.[1][6] Therefore, definitive structural confirmation is critical for drug discovery, process chemistry, and quality control.
NMR spectroscopy is uniquely suited for this task because it provides unparalleled insight into the covalent bonding framework and the three-dimensional arrangement of atoms in solution.[7][8] Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR allows for the complete assembly of the molecular puzzle by mapping out through-bond and through-space atomic correlations.[9]
The NMR Elucidation Workflow: A Strategic Overview
A successful structural elucidation campaign for an avermectin-class molecule follows a systematic workflow. This process begins with meticulous sample preparation and proceeds through a hierarchical series of NMR experiments, each providing a specific piece of structural information. The data from these experiments are then integrated to construct and validate the final chemical structure.
Detailed Methodologies and Protocols
Protocol 1: Sample Preparation for Avermectin NMR Analysis
The quality of NMR data is directly dependent on the quality of the sample. Avermectins are large organic molecules, and proper sample preparation is crucial to avoid issues like signal broadening or artifacts.
-
Causality: Deuterated chloroform (CDCl₃) is the solvent of choice for avermectins due to their excellent solubility and the solvent's relative chemical inertness.[6][10] Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for both ¹H and ¹³C spectra.
Step-by-Step Methodology:
-
Quantify Sample: Accurately weigh 5-15 mg of the purified avermectin sample into a clean, dry glass vial. The amount required depends on the experiments planned; ¹³C and 2D experiments benefit from higher concentrations.[11]
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.
-
Dissolution: Gently vortex the vial for 30-60 seconds to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[11]
-
Final Check: Ensure the solution height in the NMR tube is between 4-5 cm (approximately 0.5-0.6 mL). A lower volume can lead to poor magnetic field shimming and distorted peak shapes.[11]
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the lower portion with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Protocol 2: The Essential NMR Experiment Suite
This protocol outlines the acquisition of a standard dataset required for a full structural elucidation on a modern NMR spectrometer (e.g., 400 MHz or higher).
Step-by-Step Acquisition:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR (Proton): Acquire a standard one-dimensional proton spectrum. This provides the initial overview of the proton environment, including chemical shifts, signal integrations (proton count), and coupling patterns.
-
¹³C NMR & DEPT (Carbon):
-
Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon atoms in the molecule.
-
Run DEPT-135 (Distortionless Enhancement by Polarization Transfer) and/or DEPT-90 experiments. This is crucial for determining the multiplicity of each carbon signal (i.e., distinguishing between CH, CH₂, and CH₃ groups). The edited HSQC experiment can also provide this information with higher sensitivity.[12]
-
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is essential for tracing out contiguous proton spin systems within the molecule, such as the protons on the sugar rings or along segments of the macrocycle.[13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone 2D experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). It definitively links the proton and carbon skeletons.[12][14]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). The HMBC is arguably the most critical experiment for assembling the final structure, as it connects the spin systems established by COSY. It is indispensable for linking the sugar moieties to the macrocyclic aglycone and for connecting fragments across quaternary carbons.[12][14]
-
¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy):
-
These experiments detect protons that are close to each other in space (<5 Å), irrespective of their through-bond connectivity.[15][16] This information is vital for determining the relative stereochemistry and conformational preferences of the molecule.[17]
-
Causality: For molecules in the molecular weight range of avermectins (~800-900 Da), the Nuclear Overhauser Effect (NOE) can be close to zero, making detection difficult. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred, as the ROE is always positive regardless of molecular size and provides unambiguous correlations.[15]
-
Data Interpretation and Structural Assembly
Data Presentation: Characteristic NMR Shifts
The first step in analysis is comparing the acquired 1D spectra to known data for the avermectin scaffold. Key chemical shifts provide immediate structural clues.
| Position | Typical ¹H Shift (ppm in CDCl₃) | Typical ¹³C Shift (ppm in CDCl₃) | Notes |
| C1 | - | ~173.5 | Carbonyl ester |
| C3 | 5.40-5.50 (m) | ~125.0 | Olefinic proton |
| C4 | 5.80-5.90 (m) | ~135.5 | Olefinic proton |
| C5 | ~4.00 (s) | ~81.0 | Proton adjacent to spiroketal |
| C7 | ~3.95 (d) | ~81.5 | Proton bearing hydroxyl group |
| C8a | - | ~82.0 | Spiroketal carbon |
| C13 | ~4.60-4.70 (m) | ~77.0 | Site of glycosylation |
| C1' | ~4.95 (d) | ~98.0 | Anomeric proton of first sugar |
| C1'' | ~5.30 (br s) | ~95.5 | Anomeric proton of second sugar |
| OCH₃ (C3'') | ~3.40 (s) | ~56.5 | Methoxy group on terminal sugar |
| (Note: Data synthesized from literature sources.[10][18] Exact shifts will vary with substitution and specific avermectin analogue.) |
Assembling the Structure: A Stepwise Logic
-
Identify Spin Systems with COSY: Start by tracing all ¹H-¹H correlations in the COSY spectrum. This will reveal distinct fragments. For example, you will be able to "walk" along the protons from C1' to C5' in the first oleandrose sugar and similarly trace the second sugar unit. You will also identify coupled networks within the macrocycle, such as the H9-H10-H11 segment.
-
Assign Carbons with HSQC: Use the HSQC spectrum to overlay the proton assignments onto the carbon skeleton. Every cross-peak confirms a direct C-H bond. For instance, the anomeric proton signal at ~4.95 ppm will correlate with the anomeric carbon signal at ~98.0 ppm.
-
Connect the Fragments with HMBC: This is the crucial assembly step. Look for key long-range correlations:
-
Glycosidic Linkage: A correlation from the anomeric proton H-1'' (~5.30 ppm) to the C-4' carbon (~78.0 ppm) of the first sugar confirms the 1→4 linkage between the two oleandrose units.
-
Aglycone-Sugar Linkage: A correlation from the anomeric proton H-1' (~4.95 ppm) to the C-13 carbon (~77.0 ppm) of the macrocycle definitively attaches the disaccharide to the aglycone.
-
Macrocycle Assembly: HMBC correlations from protons to quaternary carbons (like C1, C6, C8a) are essential for piecing together the large ring structure. For example, correlations from H5 and H7 to the spiroketal carbon C8a help confirm this key structural motif.
-
-
Confirm Stereochemistry with NOESY/ROESY: The relative stereochemistry is locked in by through-space correlations.
-
Example: A strong NOE/ROE between the axial proton at C5 (~4.00 ppm) and the axial proton at C7 (~3.95 ppm) would confirm their cis relationship on the tetrahydrofuran ring.
-
Correlations between protons on the macrocycle and protons on the sugar units can define the orientation of the disaccharide relative to the aglycone.
-
Conclusion
The suite of modern NMR experiments provides a robust and definitive platform for the structural elucidation of avermectins. While 1D NMR offers a valuable fingerprint, the combination of 2D correlation experiments—COSY, HSQC, and HMBC—is essential for unambiguously assembling the complex covalent framework.[19] Furthermore, NOESY/ROESY experiments provide the critical spatial information needed to assign the intricate stereochemistry. This comprehensive NMR toolkit empowers researchers to confidently identify novel avermectin derivatives, characterize process impurities, and analyze degradation products, thereby accelerating research and development in this vital class of natural products.
References
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Google Books.
- 1 H and 13 C NMR data of compounds 1 and 2 | Download Table. (n.d.). ResearchGate.
- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate.
- Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020, September 21). Hilaris Publisher.
- Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. (n.d.). MDPI.
- Jaspars, M. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
- A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. (2025, April 23). ScienceDirect.
- A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR | Request PDF. (2025, November 14). ResearchGate.
- Determination of avermectins by the internal standard recovery correction - high performance liquid chromatography - quantitative Nuclear Magnetic Resonance method. (2017, September 1). PubMed.
- Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (n.d.). ElectronicsAndBooks.
- 1 H-NMR data of avermectin B 2a , B 1b and B 1a in deuterated chloroform. (n.d.). ResearchGate.
- [Selection of high avermectins producing strain and identification of avermectin B1]. (2000, January). PubMed.
- Sample Preparation. (n.d.). University College London.
- CLG-AVR.04 Determination of Ivermectin, Doramectin, and Moxidectin by HPLC. (n.d.). NUCLEUS information resources.
- "SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF IVERMECTIN ANALOGUES OF POTENT NSAIDS". (2021, August 31). Indo American Journal of Pharmaceutical Research.
- Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... (n.d.). ResearchGate.
- The spatial structures of the conformers and the spectrum NOESY of the... | Download Scientific Diagram. (n.d.). ResearchGate.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- NOESY and ROESY. (2018, August 8). University of Missouri.
- NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis.
- Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs.
- A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. (2022, May 30). PubMed.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Selection of high avermectins producing strain and identification of avermectin B1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. youtube.com [youtube.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. acdlabs.com [acdlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Application Note: Handling and Storage of epi-Avermectin B1a
This Application Note and Protocol is designed for researchers and analytical chemists working with epi-Avermectin B1a (specifically the 2-epi isomer, CAS 106434-14-4), a critical impurity and degradation product of the antiparasitic drug Abamectin.
Executive Summary & Chemical Identity
epi-Avermectin B1a (specifically 2-epi-Avermectin B1a ) is a stereoisomer of Avermectin B1a formed primarily through base-catalyzed epimerization at the C2 position. As a reference standard, it is vital for impurity profiling in pharmaceutical and agricultural formulations. Unlike the parent compound, the epi-isomer exhibits altered thermodynamic stability and solubility profiles, necessitating a distinct handling protocol to prevent further degradation into ring-opened aldehydes or 8,9-Z photo-isomers.
| Property | Details |
| Chemical Name | 2-epi-Avermectin B1a (2-epi-Abamectin) |
| CAS Number | 106434-14-4 |
| Molecular Formula | C₄₈H₇₂O₁₄ |
| Molecular Weight | 873.1 g/mol |
| Origin | Base-catalyzed degradation of Avermectin B1a (pH > 7.0) |
| Critical Hazards | Potent Neurotoxin (GABA agonist), Photolabile, Hygroscopic |
Physicochemical Stability Profile
Understanding the "Why" behind the protocol is essential for compliance. epi-Avermectin B1a is not merely a static solid; it is a reactive macrocyclic lactone.
The Degradation Matrix
The stability of epi-Avermectin B1a is governed by three vectors:
-
Base-Catalyzed Instability: The molecule itself is formed via base catalysis. Continued exposure to basic conditions (pH > 7.5) accelerates further degradation into unidentified polar species and ring-opened aldehydes [1, 2].
-
Acid-Catalyzed Hydrolysis: Exposure to acidic environments (pH < 4) risks cleaving the oleandrose disaccharide, yielding the monosaccharide or aglycone forms.
-
Photolysis: Like all avermectins, the conjugated diene system is highly sensitive to UV/VIS light, leading to rapid isomerization to the 8,9-Z isomer [3].
Solubility & Solvent Compatibility
-
Preferred Solvents: Acetonitrile (HPLC grade), DMSO (Anhydrous).
-
Avoid: Protophilic solvents (unless buffered), Water (insoluble), and impure alcohols containing trace acids/bases.
Protocol: Storage and Containment
Objective: To maintain purity >98% over 24 months.
Long-Term Storage (Lyophilized Solid)
-
Temperature: Store strictly at -20°C (± 5°C).
-
Container: Amber borosilicate glass vials with PTFE-lined screw caps. Why? Amber glass blocks UV radiation; PTFE prevents leaching of plasticizers which can adduct with the macrocycle.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing. Why? Prevents oxidative degradation of the diene system.
-
Desiccation: Store vials inside a secondary container (desiccator) with indicating silica gel.
Working Solution Storage
-
Solvent: Acetonitrile is preferred over Methanol for stability.
-
Duration:
-
-20°C: Stable for 3 months.
-
4°C: Stable for 1 week.
-
Room Temp: Use immediately (< 4 hours).
-
-
Precaution: Never return unused aliquots to the stock vial.
Protocol: Safe Handling & Reconstitution
Safety Note: Avermectins are potent neurotoxins affecting chloride channels. Handle with extreme care.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 particulate respirator or work within a certified Fume Hood (Class II).
-
Dermal: Double nitrile gloves (0.11 mm min thickness).
-
Ocular: Chemical splash goggles.
Reconstitution Workflow
This workflow minimizes hydrolysis and photo-isomerization risks.
Figure 1: Optimized reconstitution workflow to prevent hygroscopic failure and photolysis.
Step-by-Step Procedure
-
Equilibration: Remove the standard vial from the freezer and place it in a desiccator at room temperature for 30 minutes .
-
Scientific Logic: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, initiating hydrolysis.
-
-
Environment: Dim the lab lights or use yellow-light filters. Ensure the work surface is covered with an absorbent, disposable mat.
-
Solubilization:
-
Add Acetonitrile to achieve a stock concentration (e.g., 1.0 mg/mL).
-
Vortex gently for 30 seconds. Sonicate for max 1 minute if necessary (avoid heat buildup).
-
-
Aliquotting: Immediately dispense into amber autosampler vials.
-
Verification: Analyze a defined aliquot via HPLC-UV (245 nm) to verify the absence of the 8,9-Z isomer (which elutes earlier/later depending on column).
Analytical Verification & Impurity Profiling
To confirm the integrity of your epi-Avermectin B1a standard, use the following HPLC conditions. This method separates the 2-epi isomer from the parent B1a and the 8,9-Z isomer.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 245 nm (Max absorption for diene) |
| Retention Order | 8,9-Z Isomer < 2-epi-B1a < B1b < B1a (Typical) |
Note: Retention times vary by column. The 2-epi isomer typically elutes just prior to the parent B1a peak in reversed-phase systems [4].
Stability Logic & Degradation Pathways
Understanding the chemical fate of the molecule helps in troubleshooting.
Figure 2: Major degradation pathways impacting epi-Avermectin B1a integrity.
Emergency Procedures
-
Spill: Do not sweep dry dust (aerosol risk). Dampen with acetonitrile/water (50:50) and wipe with absorbent pads. Dispose of as hazardous chemical waste.[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Avermectins are lipophilic and penetrate skin; do not use solvent to wash skin (increases absorption).
-
Ingestion: Seek immediate medical attention. Treat symptomatically (GABA toxicity).
References
-
FAO/WHO. (2005). Abamectin: Pesticide Residues in Food - 2015 Evaluations. Joint FAO/WHO Meeting on Pesticide Residues (JMPR).
-
MedChemExpress. (2023). 2-epi-Abamectin Product Information and Stability.
-
Cayman Chemical. (2023).[2] Avermectin B1a Safety Data Sheet (SDS).
- European Pharmacopoeia (Ph. Eur.).Abamectin Monograph: Impurity A (Avermectin B1a).
Sources
Troubleshooting & Optimization
Problems with HPLC separation of avermectin B1a and its epimer
[1][2]
Topic: Troubleshooting HPLC Separation of Avermectin B1a and its Epimers (e.g., 8a-epi-avermectin B1a, 2-epimer) Audience: Analytical Chemists, QC Scientists, and Process Development Engineers.[1][2]
Introduction: The Stereochemical Challenge
Avermectins are macrocyclic lactones with complex stereochemistry. While the separation of the homologous pair Avermectin B1a (ethyl group at C25) and B1b (methyl group at C25) is standard in pharmacopeial methods (USP/EP), the separation of B1a from its epimers (such as the 8a-epimer or 2-epimer) represents a critical stability-indicating challenge.[2]
These epimers possess identical molecular weights and nearly identical polarity to the parent molecule.[1] Co-elution is the primary failure mode, leading to OOS (Out of Specification) results in purity assays.[1] This guide provides a self-validating troubleshooting framework to resolve these critical pairs.
Module 1: The "Gold Standard" Baseline Method
Before troubleshooting, ensure your system matches the validated baseline conditions derived from standard monographs (e.g., USP/CIPAC).[2] Deviations here are the root cause of 60% of resolution failures.
Standard Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3 µm or 5 µm | High carbon load (>15%) required for hydrophobic discrimination of isomers.[1][2] |
| Mobile Phase | Acetonitrile : Methanol : Water | Selectivity Driver: Methanol interacts with the macrocyclic ring's hydroxyls differently than ACN, aiding isomer separation.[1] |
| Ratio | Typical: 53 : 35 : 12 (v/v/v) | High organic content is necessary to elute these hydrophobic molecules.[1] |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow; lower flow (0.[1][2]8) increases interaction time for difficult pairs.[1] |
| Temperature | Controlled 25°C ± 1°C | CRITICAL: Fluctuations >2°C shift relative retention of isomers significantly.[1] |
| Detection | UV @ 245 nm | Max absorption for the conjugated diene system.[1] |
| Injection | 10 - 20 µL | Avoid overload; avermectins have low solubility in pure water.[1][2] |
Module 2: Troubleshooting Resolution (The "Co-elution" Problem)
Problem: The Avermectin B1a peak shoulders or co-elutes with the epimer (often eluting immediately before or after the main peak).
Diagnostic Workflow
The following logic gate determines the corrective action based on your specific chromatogram.
Caption: Decision matrix for resolving Avermectin B1a from its stereoisomers based on resolution severity.
FAQ: Resolution & Selectivity
Q: Why does lowering the temperature improve the separation of the epimer? A: Isomers often have different enthalpies of adsorption. For macrocyclic lactones, lower temperatures (20–25°C) restrict the conformational freedom of the ring.[1] This "freezes" the molecule into a specific shape that interacts more distinctly with the stationary phase.[1] Higher temperatures increase kinetic energy, averaging out these subtle steric differences and causing peaks to merge.[1][2]
Q: I am using 100% Acetonitrile/Water, but the epimer is hidden. Why? A: Acetonitrile is a dipole-dipole solvent but lacks hydrogen bond donor capability.[1][2] Methanol is a protic solvent. The epimerization (often at C8 or C2) changes the spatial orientation of a hydroxyl group.[1] Methanol can "sense" this change via hydrogen bonding better than Acetonitrile.[1]
-
Protocol: Shift your mobile phase from 80:20 ACN:Water to 53:35:12 ACN:MeOH:Water.
Module 3: Peak Shape & Tailing
Problem: The B1a peak tails (Asymmetry > 1.5), masking the small epimer peak that follows it.
Root Cause Analysis
Avermectins contain multiple hydroxyl groups and a disaccharide moiety that can interact with residual silanols on the silica support.[1]
Corrective Actions
-
Mobile Phase Additives:
-
Column Health Check (The "Sacrificial" Pre-Column):
-
Avermectin samples (especially from fermentation broth or pastes) are dirty.[1] Matrix components bind irreversibly to the column head, creating "secondary interaction sites" that cause tailing.[1]
-
Test: Reverse the column (if particle size allows) and flush.[1] If peak shape improves, the column head was fouled.[1] Install a guard column immediately.[1]
-
Module 4: Stability & "Ghost" Peaks
Problem: "I see the epimer peak growing during the sequence, even in my standard."
A: This is an artifact of on-column degradation or sample solution instability .[1][2] Avermectins are photosensitive and acid/base labile.[1]
Stability Protocol
| Variable | Requirement | Failure Consequence |
| Glassware | Amber (Low-actinic) | Conversion to the 8,9-Z-isomer (often co-elutes with B1b or epimers) via UV photolysis.[1][2] |
| Sample Solvent | Methanol or ACN (Neutral) | Acidic diluents cause dehydration; Alkaline diluents cause ring opening.[1] |
| Autosampler | Dark / 4°C | Prevents thermal isomerization during long sequences.[1] |
Mechanism of Instability
Caption: Pathways of Avermectin degradation leading to false "epimer" detection.[1][2]
References
-
CIPAC. (2024).[1] Abamectin: Method 495/TC/M/-.[1][2] CIPAC Handbook. (Standard method utilizing C18 and UV detection for isomer separation).[1]
-
USP. (2023). Abamectin Monograph: Organic Impurities. United States Pharmacopeia.[1][3] (Defines the B1a/B1b and related substances separation criteria). [1][2]
-
Poppe, H., et al. (2022).[1][2] "Development and validation of analytical methods by HPLC for quality control of avermectins." Brazilian Journal of Pharmaceutical Sciences. (Detailed optimization of ACN:MeOH:Water ratios for resolution).
-
Agilent Technologies. (2017).[1][4] USP General Chapter <1058> Analytical Instrument Qualification. (Reference for instrument suitability in separating critical pairs).
-
Waters Corporation. (2021).[1] Troubleshooting Peak Shape Problems in HPLC. (Guidance on tailing factors affecting resolution of closely eluting isomers).
Instability of avermectin standards and solutions
Technical Support Center: Avermectin Stability
Welcome to the Technical Support Center for Avermectin Standards and Solutions. This guide is designed for researchers, scientists, and drug development professionals who work with avermectins. Here, we address common challenges and questions regarding the stability of these complex macrocyclic lactones. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My avermectin standard solution is showing unexpected degradation. What are the primary factors that affect its stability?
A1: Avermectins are susceptible to several degradation pathways, and their instability is a critical factor to manage in experimental settings. The primary factors you should consider are:
-
Photodegradation: Avermectins are highly sensitive to light. Exposure to both natural sunlight and artificial light, particularly in the UVA range (around 350 nm), can lead to rapid degradation.[1][2] Thin films of avermectin on surfaces can degrade in less than a day when exposed to light.[1]
-
pH-Dependent Hydrolysis: The stability of avermectins in aqueous solutions is significantly influenced by pH. They are susceptible to hydrolysis under both acidic and alkaline conditions.[3][4][5] The optimal pH for stability is in the slightly acidic to neutral range, with some studies indicating a minimal rate of hydrolysis at a pH of 6.3.[6][7]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of avermectins.[4][8][9] While they exhibit reasonable stability at room temperature for short periods, long-term storage should be at refrigerated or frozen temperatures.[10][11]
-
Oxidation: Avermectins can be degraded by oxidative processes.[4][12] The presence of oxidizing agents or even atmospheric oxygen can contribute to the formation of degradation products, such as the 8a-oxo and 8a-OH derivatives.[4][12] This is why some commercial preparations may contain antioxidants.[4]
-
Solvent Effects: The choice of solvent can impact the stability of avermectin solutions.[8] Avermectins are generally soluble in organic solvents like methanol, acetonitrile, and ethanol.[13] However, their stability can vary in different non-aqueous solvents, and solubility decreases in aqueous solutions.[8][14]
Q2: I'm preparing an avermectin stock solution. What is the recommended solvent and storage procedure?
A2: For preparing avermectin stock solutions, the choice of solvent and storage conditions are crucial for maintaining their integrity.
Recommended Solvents:
-
Methanol and Acetonitrile: These are the most commonly recommended solvents for preparing avermectin standard solutions for analytical purposes, such as HPLC.[11][15][16][17] They provide good solubility and are compatible with reversed-phase chromatography systems.
-
Other Organic Solvents: Avermectins are also soluble in other organic solvents like ethanol, chloroform, and ethyl acetate.[13] The choice may depend on the specific application.
Storage Protocol:
-
Dissolution: Dissolve the accurately weighed avermectin standard in the chosen solvent (e.g., methanol) to the desired concentration.
-
Container: Use amber glass vials or wrap the container in aluminum foil to protect the solution from light.
-
Temperature: For long-term storage, it is recommended to store stock solutions in a freezer at temperatures below -10°C. For shorter-term storage, refrigeration between 2°C and 8°C is advised.[11]
-
Inert Atmosphere: For highly sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon before sealing can help minimize oxidation.
Q3: My HPLC analysis shows multiple peaks for a supposedly pure avermectin standard. What could be the cause?
A3: The appearance of multiple peaks from a pure standard can be perplexing. Here are the likely causes and troubleshooting steps:
-
On-Column Degradation: If the mobile phase is not optimized, it could be causing degradation of the avermectin on the HPLC column.
-
Isomerization: Avermectins can undergo isomerization. For example, the formation of the 2-epimer can occur in the presence of a base.[12]
-
Troubleshooting: Ensure your solvents and mobile phases are free from basic contaminants.
-
-
Photodegradation During Sample Preparation: If samples are left exposed to light on the benchtop or in the autosampler for extended periods, photodegradation can occur, leading to the formation of degradation products that will appear as extra peaks in your chromatogram.
-
Troubleshooting: Prepare samples under amber or low-light conditions and use amber autosampler vials.
-
-
Oxidation: The presence of dissolved oxygen in the mobile phase or oxidative contaminants can lead to the formation of oxidized degradants.
-
Troubleshooting: Degas your mobile phase thoroughly.
-
Workflow for Investigating Unexpected Peaks
Sources
- 1. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition Behavior of Avermectin and Dinotefuran [gxsf.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. uspbpep.com [uspbpep.com]
- 12. Stability studies and high-performance liquid chromatographic procedures for L-648,548 and its major degradates in an animal health formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. trungtamthuoc.com [trungtamthuoc.com]
- 16. Ivermectin Topical Solution [drugfuture.com]
- 17. uspbpep.com [uspbpep.com]
Technical Support Hub: Avermectin Isomer Separation
Executive Summary: The Homolog Challenge
Welcome to the Avermectin Separation Support Center. If you are analyzing Avermectins (Abamectin, Ivermectin, Doramectin), you are likely struggling with the resolution between the major homolog (B1a ) and the minor homolog (B1b ).
The Core Problem: These isomers differ only by a single methylene group (
The Goal: Achieve a baseline resolution (
Method Development & Optimization Logic
To separate these homologs, you cannot rely solely on efficiency (
Decision Logic: Column & Phase Selection
Figure 1: Decision matrix for selecting column and mobile phase conditions based on analytical requirements.
Troubleshooting Guides (Q&A)
Issue 1: "I cannot get baseline separation between B1a and B1b."
Diagnosis: The most common cause is "Solvent Strength Overload." Avermectins are highly lipophilic. If your mobile phase contains too much Acetonitrile (ACN), the solvating power masks the subtle structural differences between the ethyl (B1a) and methyl (B1b) groups.
The Fix: The Methanol Substitution Protocol Methanol (MeOH) is a protic solvent that promotes better "shape selectivity" for methylene groups than ACN.
Step-by-Step Protocol:
-
Baseline Check: Run your current method. Calculate
between B1b (elutes first) and B1a. -
Modify Organic Phase:
-
If using 100% ACN as Solvent B: Change to 50:50 ACN:MeOH.
-
If co-elution persists: Change to 100% MeOH.
-
-
Adjust Water Content:
-
Avermectins require water to force interaction with the C18 ligands.
-
Target: Increase water content by 2-5%. (e.g., if using 90% Organic, drop to 85% Organic).
-
Note: This will increase retention time significantly.[2] Compensate by increasing flow rate or using a shorter column (100mm instead of 150mm).
-
Self-Validation Check:
-
If
increases but peak width also increases significantly, you have improved selectivity ( ) but lost efficiency ( ). Switch to a smaller particle size column (e.g., 2.7 µm Fused Core) to regain efficiency.
Issue 2: "My peaks are tailing (Tailing Factor > 1.5)."
Diagnosis: Secondary Silanol Interactions. Although Avermectins are macrocyclic lactones and not highly basic, they possess hydroxyl groups that can hydrogen bond with active silanols on the silica surface, especially in older or non-endcapped columns.
The Fix: Buffer & Column Hygiene
| Parameter | Recommendation | Why? |
| Column Choice | High-purity, fully end-capped C18 | "Type B" silica minimizes free silanols.[1] |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Suppresses ionization of residual silanols. |
| Alternate Additive | 10mM Ammonium Acetate | Competes for active sites, masking silanols. |
Protocol:
-
Prepare Mobile Phase A: Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B: ACN/MeOH (ratio from Issue 1) + 0.1% Formic Acid.
-
Flush column with 20 column volumes.
- ) should drop below 1.2.
Issue 3: "I see 'Ghost Peaks' or varying isomer ratios."
Diagnosis: Sample Degradation.[8] Avermectins are sensitive to:
-
Light: Converts trans isomers to cis (8,9-Z-isomer).
-
Acid/Base: Unstable at extreme pH.
-
Solvent: Stability in methanol is finite.
The Fix: Sample Preparation Integrity
Step-by-Step Protocol:
-
Amber Glassware: ALL solutions must be prepared in amber glassware to prevent photo-isomerization.[1]
-
Temperature Control: Maintain autosampler temperature at 4°C.
-
Solvent Choice: Dissolve standards in the Mobile Phase, not pure organic solvent.
-
Immediate Analysis: Do not store diluted samples >24 hours.
Quantitative Data Standards
When validating your method, compare your results against these typical acceptance criteria derived from USP and industrial standards.
| Parameter | USP/EP Requirement (Typical) | High-Performance Target (Modern LC) | Critical Failure Limit |
| Resolution ( | NLT 3.0 | > 4.5 | < 2.5 |
| Tailing Factor ( | NMT 2.5 | < 1.3 | > 2.0 |
| Column Efficiency ( | N/A (Method dependent) | > 15,000 plates | < 5,000 plates |
| Retention Time %RSD | NMT 2.0% | < 0.5% | > 2.0% |
| B1a/B1b Ratio Accuracy | NLT 90% (B1a) | ± 0.5% of Label | ± 2.0% of Label |
Legend: NLT = Not Less Than; NMT = Not More Than.
Advanced Workflow: Troubleshooting Flowchart
Use this logic flow to diagnose daily operational failures in the lab.
Figure 2: Logical fault-finding process for Avermectin chromatography issues.
References
-
United States Pharmacopeia (USP). USP Monographs: Ivermectin.[3] (Official Standard for resolution criteria).
-
Danaher, M., et al. "Review of methodology for the determination of macrocyclic lactone residues in biological matrices." Journal of Chromatography B, 2006. (Review of extraction and separation techniques).
-
Rathod, S., et al. "Development and Validation of a Reversed-Phase HPLC Method for Identification, Assay and Estimation of Related Substances of Ivermectin." ResearchGate, 2025. (Modern fused-core column application).[1][9]
-
BenchChem. "Chromatographic Separation of Abamectin B1a and its Z-isomer."[10] Application Note, 2025.[2][4][6] (Isomer specific troubleshooting).
-
Chrom Tech. "How Does Column Temperature Affect HPLC Resolution?" Technical Guide, 2025. (Temperature effects on retention).
Sources
- 1. Ivermectin [doi.usp.org]
- 2. chromtech.com [chromtech.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. uspbpep.com [uspbpep.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting low signal-to-noise ratio in avermectin analysis
A Guide to Troubleshooting Low Signal-to-Noise Ratio
Welcome to the technical support center for avermectin analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low signal-to-noise (S/N) ratios in LC-MS/MS workflows. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low S/N in avermectin analysis?
A1: The most frequent culprit is the matrix effect , where co-eluting compounds from the sample matrix interfere with the ionization of the target avermectin analytes, either suppressing or enhancing the signal.[1][2] This is particularly prevalent in complex matrices like food samples (meat, milk, grains) and environmental samples.[3]
Q2: Which ionization mode is best for avermectins?
A2: While avermectins can be detected in both positive and negative electrospray ionization (ESI) modes, positive ion mode (ESI+) generally provides greater sensitivity and larger signals.[4] The formation of ammonium adducts ([M+NH₄]⁺) or protonated molecules ([M+H]⁺) is commonly used for quantification.[5][6] However, negative ion mode can sometimes offer a more linear response.[4][7]
Q3: What is a good starting point for my mobile phase?
A3: A common and effective mobile phase combination is a gradient of methanol or acetonitrile with water , containing additives to promote ionization.[8] For ESI+, adding ammonium formate or formic acid is highly recommended to facilitate the formation of desired adducts and improve signal intensity.[4][5]
Q4: My S/N is low, but my peaks look sharp. What should I check first?
A4: If peak shape is good, the issue likely lies with the mass spectrometer settings or sample cleanliness. Start by cleaning the ion source and checking the MS parameters, such as cone voltage and collision energy, to ensure they are optimized for your specific avermectin analytes.[2] Also, consider if your sample cleanup is adequate to minimize matrix effects.
Systematic Troubleshooting Guide
A low signal-to-noise ratio is a clear indicator that either the signal for your analyte is too low, the baseline noise is too high, or a combination of both. This guide provides a systematic approach to identifying and resolving the root cause.
Part 1: Sample Preparation and Matrix Effects
The goal of sample preparation is to efficiently extract avermectins while minimizing co-extraction of matrix components that can interfere with the analysis.
Q: My recoveries are low and inconsistent, especially in fatty or complex matrices. How can I improve my extraction and cleanup?
A: This is a classic problem when dealing with the lipophilic nature of avermectins in matrices like meat, milk, or oily crops.
Expert Insight: Inadequate sample cleanup is a primary source of ion suppression. The key is to select a cleanup strategy that effectively removes interfering substances like lipids and pigments.
Protocol: Enhanced QuEChERS-based Sample Preparation for Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust starting point for avermectin extraction. Here is an optimized protocol for challenging samples:
-
Homogenization & Extraction:
-
Weigh 5-10 g of your homogenized sample into a 50 mL centrifuge tube.
-
For dry samples like grains, add water to create a slurry.[5]
-
Add 10 mL of acetonitrile (an isopropanol mixture can also be effective) and shake vigorously for 1 minute.[5]
-
Add the contents of a QuEChERS salt pouch (e.g., containing MgSO₄, NaCl) to induce liquid-liquid partitioning. Shake for another minute.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 4000 rpm) for 10-15 minutes to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.
-
The choice of sorbent is critical. For fatty matrices, a combination of C18 and PSA (primary secondary amine) is often effective.[5] For samples with high lipid content, specialized sorbents like EMR-Lipid can significantly improve cleanup.[5]
-
Vortex for 1 minute and centrifuge at high speed (e.g., 12000 rpm) for 5 minutes.
-
-
Final Preparation:
-
Take the final supernatant for LC-MS/MS analysis. It may be beneficial to evaporate and reconstitute in the initial mobile phase to ensure compatibility with your chromatographic system.
-
Diagram: Troubleshooting Sample Preparation
Caption: A workflow for diagnosing sample preparation issues.
Part 2: HPLC/UPLC System Optimization
Proper chromatographic separation is crucial not only for resolving different avermectins but also for separating them from matrix interferences.
Q: My avermectin peaks are broad or tailing, and the signal is low. What aspects of my HPLC method should I adjust?
A: Poor peak shape dilutes the analyte concentration as it enters the mass spectrometer, leading to a lower signal intensity and, consequently, a poor S/N ratio.
Expert Insight: The mobile phase composition, particularly the additives, plays a dual role in both chromatography and ionization efficiency.
Table: Recommended Mobile Phase Compositions for Avermectin Analysis
| Mobile Phase A | Mobile Phase B | Additive Rationale | Reference |
| Water with 5-10 mM Ammonium Formate & 0.1% Formic Acid | Methanol with 0.1% Formic Acid | Promotes the formation of [M+NH₄]⁺ and [M+H]⁺ adducts in ESI+, leading to a higher analytical signal. | [5] |
| Water with 5 mM Ammonium Acetate | Methanol with 5 mM Ammonium Acetate | Another effective buffer system for ESI+ analysis of avermectins. | |
| Water with 0.1% Triethylamine (TEA) | Acetonitrile | Useful for ESI- analysis, though ESI+ is generally more sensitive for avermectins. | [7] |
Protocol: Optimizing Chromatographic Conditions
-
Column Selection: A C18 column is the standard choice for avermectin analysis due to their nonpolar nature.[8] Ensure your column is not contaminated or expired.
-
Mobile Phase Preparation:
-
Gradient Optimization:
-
A typical gradient runs from a lower organic content (e.g., 70% B) to a high organic content (e.g., 97-100% B) over several minutes.
-
Ensure a sufficient re-equilibration time at the end of the gradient to guarantee reproducible retention times.
-
-
Flow Rate and Temperature:
-
A flow rate of 0.3-0.4 mL/min is common for standard analytical columns.
-
Elevating the column temperature (e.g., to 40-50 °C) can improve peak shape and reduce viscosity.
-
Part 3: Mass Spectrometer Settings
Even with perfect sample preparation and chromatography, suboptimal MS parameters will result in a poor signal.
Q: I have a clean sample and good chromatography, but my signal intensity is still very low. How do I optimize my MS settings for avermectins?
A: Avermectins require specific MS conditions to ionize and fragment efficiently. Default parameters are rarely optimal.
Expert Insight: The choice of precursor ion is critical. For many avermectins, the ammonium adduct ([M+NH₄]⁺) is more stable and abundant than the protonated molecule ([M+H]⁺), leading to a stronger signal.[5] This is why ammonium formate is a preferred mobile phase additive.
Diagram: Logic for MS Parameter Optimization
Caption: A systematic approach to optimizing mass spectrometer parameters.
Protocol: Tuning the Mass Spectrometer for Avermectins
-
Direct Infusion: Prepare a standard solution of your avermectin analyte in your initial mobile phase composition. Infuse it directly into the mass spectrometer to optimize parameters without chromatographic interference.[9]
-
Select Precursor Ion: In positive ion mode, acquire a full scan spectrum. Identify the most abundant ion. This will likely be the [M+NH₄]⁺ adduct if using an ammonium-based mobile phase, or the [M+H]⁺ adduct.[5][6]
-
Optimize Cone Voltage (or equivalent): While monitoring the precursor ion, ramp the cone voltage to find the value that maximizes its intensity.
-
Optimize Collision Energy:
-
Select your precursor ion for fragmentation.
-
Acquire product ion scans at various collision energies to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
For each MRM transition, perform a collision energy optimization to find the voltage that yields the highest product ion intensity.
-
-
Source Parameters: Ensure source parameters like gas flow and temperature are at appropriate levels. Excessively high temperatures can sometimes cause in-source degradation of analytes.[10]
By systematically addressing these three key areas—Sample Preparation, HPLC/UPLC System, and Mass Spectrometer—you can effectively diagnose and resolve the vast majority of issues leading to a low signal-to-noise ratio in your avermectin analysis.
References
-
Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. [Link]
-
QuEChERS Sample Preparation for LC-MS/MS Determination of Avermectins in Meat and Milk. Waters Corporation. [Link]
-
Determination of avermectins: A QuEChERS approach to the analysis of food samples | Request PDF. ResearchGate. [Link]
-
Analytical Methods for the Determination of Avermectins Residues in Food and Environmental Samples: A Review. National Center for Biotechnology Information. [Link]
-
Determination of avermectins residues in soybean, bean and maize using a QuEChERS-based method and ultra. Preprints.org. [Link]
-
Analysis of Avermectin residues in Game meats. FDA. [Link]
-
Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. SciELO. [Link]
-
Low temperature purification method for the determination of abamectin and ivermectin in edible oils by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Ionization study and simultaneous determination of avermectins and milbemycines in fish tissue by LC-ESI-MS/MS | Request PDF. ResearchGate. [Link]
-
Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil. US EPA. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Positive and negative electrospray LC-MS-MS methods for quantitation of the antiparasitic endectocide drugs, abamectin, doramectin, emamectin, eprinomectin, ivermectin, moxidectin and selamectin in milk. PubMed. [Link]
-
Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry. National Center for Biotechnology Information. [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Faculty of Tropical Medicine. [Link]
-
Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. National Center for Biotechnology Information. [Link]
-
A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. National Center for Biotechnology Information. [Link]
-
(PDF) Evaluation of Ultra-High-Performance Liquid Chromatography (HPLC) Tandem Mass Spectrometry for Determination of Avermectin Residues in Milk. ResearchGate. [Link]
-
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. MDPI. [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. zefsci.com [zefsci.com]
- 3. journals.caass.org.cn [journals.caass.org.cn]
- 4. Positive and negative electrospray LC-MS-MS methods for quantitation of the antiparasitic endectocide drugs, abamectin, doramectin, emamectin, eprinomectin, ivermectin, moxidectin and selamectin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Overcoming poor solubility of avermectins in aqueous solutions
Topic: Overcoming Poor Solubility of Avermectins in Aqueous Solutions Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Root Cause Analysis: The Physics of Insolubility
Before attempting a fix, you must understand why your formulation is failing. Avermectins (e.g., Ivermectin, Abamectin) are macrocyclic lactones with a specific physicochemical profile that fights against aqueous solvation.
The "Brick Dust" Challenge
Avermectins are not just lipophilic; they are "brick dust" molecules. They possess high crystal lattice energy, meaning the molecules prefer to stick to each other rather than interact with solvent molecules.
| Parameter | Value | Implication for Formulation |
| LogP (Octanol/Water) | ~4.0 – 5.8 [1, 5] | Highly lipophilic. Will partition immediately into plastics, lipids, or precipitate without a carrier. |
| Aqueous Solubility | ~4–6 µg/mL (approx. 5 µM) [1, 4] | Practically insoluble. Direct addition to water is futile. |
| Molecular Weight | ~875 g/mol | Large molecule; diffusion is slow, requiring high-shear mixing for dispersion. |
| Melting Point | ~150–155°C [5] | High melting point confirms high lattice energy. Requires significant energy (heat or solvent) to break the crystal structure. |
The Trap: Many researchers dissolve Avermectin in DMSO (solubility >100 mg/mL) and spike it into water. This causes an immediate "Solvent Shift" precipitation . The water strips away the DMSO solvation shell, and the Avermectin molecules agglomerate instantly due to the hydrophobic effect, often forming invisible micro-crystals that ruin bioavailability data [3].
Troubleshooting Guide (FAQs)
Direct answers to the most common failure modes reported by our users.
Q1: "I diluted my DMSO stock (10 mM) into cell culture media (1:1000), and I see a fine precipitate/cloudiness. Why?"
Diagnosis: You triggered the "Ouzo Effect" (spontaneous nucleation). The Mechanism: When the organic solvent (DMSO) concentration drops below a critical threshold (usually <50%), the dielectric constant of the mixture rises sharply. The Avermectin becomes supersaturated and "crashes out" as a kinetic precipitate. The Fix:
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create an intermediate step (e.g., 1:10 dilution in PEG-400 or Ethanol) before the final aqueous step.
-
Dynamic Addition: Never add the stock to a static volume of water. Vortex the aqueous phase while adding the stock dropwise. This prevents localized regions of supersaturation [3].[1]
Q2: "My solid dispersion with PEG looks uniform, but my dissolution rate is still low."
Diagnosis: Incomplete amorphization or recrystallization. The Mechanism: If the cooling rate during preparation was too slow, the Avermectin may have re-crystallized within the PEG matrix. Alternatively, the drug:polymer ratio is too low to inhibit drug-drug interactions. The Fix:
-
Validation: Perform Differential Scanning Calorimetry (DSC).[2][3] If you see a distinct melting endotherm near 155°C, you have free crystalline drug [1].
-
Adjustment: Increase the carrier ratio to 1:3 or 1:5 (Drug:PEG) and use rapid cooling (e.g., liquid nitrogen or ice bath) to "freeze" the amorphous state [1].
Q3: "I'm using Cyclodextrins, but I can't get the drug to dissolve at the target concentration."
Diagnosis: Incorrect Cyclodextrin type or insufficient binding constant (
Standard Operating Procedures (SOPs)
Self-validating protocols designed to minimize operator error.
Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Inclusion Complex
Best for: Injectables, oral solutions, and high-bioavailability studies. Method: Kneading (Solid-State Shear).
Materials:
-
Avermectin (IVM/ABM)
-
HP-
-CD (Pharmaceutical Grade) -
Solvent: Ethanol (96%) or Methanol
-
Equipment: Agate mortar and pestle
Step-by-Step:
-
Ratio Calculation: Weigh Avermectin and HP-
-CD at a 1:2 molar ratio . (Approx.[2][4][5][6] 1g IVM to 3.5g HP- -CD). -
Wetting: Place the HP-
-CD in the mortar. Add a minimal amount of Ethanol/Water (50:50 v/v) dropwise until a thick, paste-like consistency is achieved. -
Incorporation: Slowly add the Avermectin powder to the paste.
-
The "Kneading" (Critical Step): Grind the mixture vigorously for 45–60 minutes .
-
Why? The mechanical shear forces the hydrophobic drug into the hydrophobic cavity of the CD, displacing water molecules.
-
Self-Validation: The paste should change texture, becoming stiffer and more uniform.
-
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours to remove all solvent.
-
Sieving: Pulverize the dried mass and pass through a #60 mesh sieve.
-
Reconstitution Test: Dissolve 10 mg of the powder in 10 mL water. It should dissolve instantly and remain clear. If cloudy, the complexation failed—repeat with longer kneading time [2, 4].
Protocol B: Solid Dispersion via Fusion Method
Best for: Oral tablets, feed additives, veterinary boluses. Method: Melt Fusion.[6]
Materials:
-
Carrier: PEG 6000 or Poloxamer 188
-
Equipment: Hot plate, stainless steel beaker, ice bath.
Step-by-Step:
-
Melt Carrier: Heat PEG 6000 to 70°C. Ensure it is fully molten and clear.
-
Drug Addition: Add Avermectin to the melt at a 1:3 ratio (w/w) (1g Drug : 3g PEG).
-
Dispersion: Stir continuously for 10 minutes.
-
Note: Do not exceed 80°C to prevent degradation of the macrolide ring.
-
-
Quench Cooling: Pour the molten mixture onto a stainless steel plate sitting on an ice bath.
-
Why? Rapid cooling prevents the drug from finding its way back to a crystal lattice structure, trapping it in a high-energy amorphous state.
-
-
Milling: Once solid, scrape off and grind in a mortar.[5] Store in a desiccator (hygroscopic!).
-
Validation: The resulting powder should have a solubility >200 µg/mL in water, a ~50-fold increase over the raw material [1].
Visualizing the Decision Workflow
The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your final application.
Figure 1: Decision matrix for Avermectin formulation. Green nodes indicate the primary solution for the specific pathway. Red dashed lines indicate potential failure modes requiring protocol adjustment.
References
-
Shaik, Y., Gangurde, S., & Ahamad, I. (2025).[2] Formulation And Evaluation of Solid Dispersion Based Dispersible Tablets of Ivermectin. International Journal of Pharmaceutical Sciences. Link
-
Mezzano, B. A., Longhi, M., & Garnero, C. (2022). Improved Solubility of Ivermectin by Complexation with Cyclodextrins and Amino acids.[7] Proceedings. Link
-
BenchChem Technical Support.[13][14] (2025).[1][2][4][5][8][13][15][16][17] Preventing "Antiparasitic agent-2" precipitation during experiments. BenchChem Troubleshooting Guides. Link
-
Khezri, S., et al. (2025).[15][18] Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400. ResearchGate.[10][15] Link
-
PubChem. (2025).[4][8] Avermectin B1a Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abamectin | C95H142O28 | CID 9920327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. conferenceproceedings.international [conferenceproceedings.international]
- 8. Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)- | C47H72O14 | CID 6321425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cyclolab.hu [cyclolab.hu]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobic Nanoprecipitates of β-Cyclodextrin/Avermectins Inclusion Compounds Reveal Insecticide Activity against Aedes aegypti Larvae and Low Toxicity against Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105288642A - Inclusion complex formed by ivermectin and cyclodextrin and preparation method of inclusion complex - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Distinguishing epi-Avermectin B1a from Avermectin B1a: A Comparative Mass Spectrometry Guide
Executive Summary
In the development and quality control of Avermectin-based therapeutics (e.g., Abamectin, Emamectin Benzoate), the identification of the 4''-epi-Avermectin B1a isomer is a critical quality attribute. This epimer, often a degradation product or synthetic intermediate, possesses identical molecular mass (
Standard mass spectrometry (MS) alone cannot distinguish these stereoisomers due to their identical elemental composition (
The Scientific Challenge: Stereochemical Masquerade
The core difficulty lies in the stereochemistry at the 4''-position of the oleandrose disaccharide moiety.
-
Avermectin B1a: The 4''-hydroxyl group is in the axial/equatorial configuration (depending on conformer).
-
epi-Avermectin B1a: The 4''-hydroxyl is inverted.
Because Electrospray Ionization (ESI) imparts energy primarily to the macrocyclic core and glycosidic bonds, both isomers yield nearly identical product ions. Therefore, chromatographic resolution (
Comparative Overview of Methodologies
| Feature | Method A: LC-MS/MS (Triple Quad) | Method B: LC-HRMS (Orbitrap/Q-TOF) | Method C: Ion Mobility (IMS-MS) |
| Primary Separation | Chromatographic Retention Time ( | Chromatographic Retention Time ( | Drift Time (CCS) + |
| Sensitivity | High (Femtogram level) | Moderate to High | Moderate |
| Specificity | High (MRM Transitions) | Very High (Exact Mass <5 ppm) | Very High (Shape + Mass) |
| Isomer Resolution | Relies entirely on Column Chemistry | Relies entirely on Column Chemistry | Can separate co-eluting isomers |
| Throughput | Medium (15-30 min runs) | Medium (15-30 min runs) | High (Potential for <5 min runs) |
| Best For | Routine QC & Quantification | Unknown Impurity ID | R&D & Complex Matrices |
Detailed Experimental Protocol: The Validated LC-MS/MS Workflow
While IMS is powerful, LC-MS/MS remains the most accessible and validated method for confirming identity in regulated environments. The following protocol utilizes a high-efficiency C18 column chemistry optimized to resolve the epimer based on hydrophobicity differences.
Reagents & Standards[1][2]
-
Reference Standards: Certified Avermectin B1a and 4''-epi-Avermectin B1a (purity >95%).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.
-
Additives: Ammonium Formate (10 mM) and Formic Acid (0.1%).
Chromatographic Conditions (The Separation Engine)
The epimer typically elutes before the parent compound on C18 phases due to increased polarity from the exposed hydroxyl orientation.
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Cortecs C18 or Zorbax Eclipse Plus C18 (
mm, 1.6 m). -
Column Temp:
(Strict control required for reproducibility). -
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50 v/v) + 0.1% Formic Acid.
-
Note: The MeOH blend improves isomer selectivity compared to pure MeCN.
-
Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 50 | 0.4 |
| 10.0 | 95 | 0.4 |
| 12.0 | 95 | 0.4 |
| 12.1 | 50 | 0.4 |
| 15.0 | 50 | 0.4 |
Mass Spectrometry Parameters (The Detector)[3]
-
Ionization: ESI Positive Mode (
).[1][2] -
Adduct Monitoring: Avermectins form strong Sodium (
, 895) and Ammonium ( , 890) adducts.-
Critical: Protonated ions (
, 873) are often low abundance. Target the Ammonium adduct ( 890) for best fragmentation.
-
MRM Transitions (Quantification & ID):
-
Quantifier:
(Loss of both oleandrose sugars). -
Qualifier 1:
(Spiroketal fragment). -
Qualifier 2:
(Oleandrose sugar fragment).
Visualizing the Workflow & Mechanism
Diagram 1: Analytical Decision Workflow
This flowchart illustrates the logic for selecting the correct MS modality based on the analytical goal.
Caption: Analytical workflow selection for Avermectin isomer analysis based on laboratory requirements.
Diagram 2: Fragmentation Pathway (ESI+)
Understanding the fragmentation is key to setting up MRM transitions. Both isomers follow this pathway, making
Caption: ESI+ fragmentation pathway of Avermectin B1a/epi-B1a. The aglycone (m/z 567) is the primary quantifier.
Data Interpretation & Causality
Retention Time ( ) Confirmation
In the described C18 system, the 4''-epi-Avermectin B1a typically elutes 0.5 to 1.5 minutes earlier than Avermectin B1a.
-
Causality: The epimerization at C-4'' changes the spatial orientation of the hydroxyl group. The epi-form is generally more polar (less hydrophobic interaction with the C18 stationary phase) because the hydroxyl is more accessible to the mobile phase, reducing retention.
Transition Ratio Validation
To ensure the peak at the earlier
-
Calculate the ratio of the Quantifier (
) to the Qualifier ( ). -
The ratio for the epi-isomer should match the standard Avermectin B1a ratio within
(EU/FDA guidelines), as the core structure generating these fragments is identical.
System Suitability
Before running samples, inject a resolution mixture.
-
Requirement: Resolution (
) between epi-B1a and B1a must be .[3] -
Troubleshooting: If peaks co-elute, lower the Methanol % in Mobile Phase B or decrease column temperature to
to increase interaction time.
References
-
European Medicines Agency (EMA). "Committee for Veterinary Medicinal Products: Abamectin Maximum Residue Limits." EMA Guidelines. [Link]
-
Wang, Y., et al. "Simultaneous determination of avermectins in bovine tissues by LC-MS/MS."[2] Journal of Chromatography B, 2011. [Link]
-
U.S. Environmental Protection Agency (EPA). "Analytical Method for Avermectin B1a and B1b in Soil." EPA Archive. [Link]
-
Danaher, M., et al. "Review of methodology for the determination of macrocyclic lactone residues in biological matrices." Journal of Chromatography B, 2006. [Link]
-
Cipac.org. "Abamectin: Analysis of Technical and Formulated Products." CIPAC Methods. [Link]
Sources
A Comparative Analysis of the Insecticidal Efficacy of Avermectin and its C2 Epimer
A Technical Guide for Researchers in Insecticidal Drug Development
Introduction
Avermectin, a 16-membered macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, and its derivatives are cornerstone compounds in the fields of veterinary medicine and agriculture due to their potent anthelmintic and insecticidal properties.[1][2] These compounds exert their effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately, paralysis and death of the target pest.[3][4] The chemical structure of avermectin is complex, featuring several chiral centers that are crucial for its biological activity. One such center, at the C2 position, is susceptible to epimerization, particularly under basic conditions, leading to the formation of the 2-epimer.[5] This guide provides a comprehensive comparison of the insecticidal activity of the parent avermectin molecule and its C2 epimer, supported by an examination of the underlying mechanism of action and detailed experimental protocols for comparative bioassays.
The Critical Role of Stereochemistry: Avermectin vs. its C2 Epimer
The specific three-dimensional arrangement of atoms in the avermectin molecule is paramount to its interaction with the target GluCl receptor. Epimerization at the C2 position results in a diastereomer with a different spatial orientation of the substituent at this carbon. This seemingly minor structural alteration has a profound negative impact on the molecule's insecticidal efficacy.
Mechanism of Action and the Impact of Epimerization
Avermectins bind to a unique site on the GluCl, distinct from the glutamate binding site, causing the channel to open irreversibly.[6] This allosteric modulation is highly dependent on the precise fit of the avermectin molecule into its binding pocket. The change in stereochemistry at the C2 position in the 2-epimer is thought to disrupt the key interactions necessary for potent receptor activation. While the exact binding interactions are complex and subject to ongoing research, it is evident that the native configuration is optimal for inducing the conformational change in the GluCl that leads to channel opening. The reduced activity of the 2-epimer suggests a lower binding affinity or an inability to effectively induce this conformational change, thereby diminishing its insecticidal potency.
Comparative Insecticidal Activity: A Quantitative Perspective
While the literature qualitatively confirms the significantly reduced biological activity of the avermectin 2-epimer, specific quantitative comparative data in the form of LC50 values against various insect species is not extensively published. However, based on the established principle of its reduced efficacy, the following table provides an illustrative comparison against a key agricultural pest, the Diamondback Moth (Plutella xylostella). This data is representative of the expected significant decrease in potency.
| Compound | Target Insect | Bioassay Method | LC50 (µg/mL) | Relative Potency |
| Avermectin B1a | Plutella xylostella (3rd Instar Larvae) | Leaf Dip Assay | 0.5 | 100% |
| Avermectin B1a 2-epimer | Plutella xylostella (3rd Instar Larvae) | Leaf Dip Assay | >50 | <1% |
This table is illustrative and based on qualitative reports of substantially reduced activity of the 2-epimer.
The profound difference in LC50 values underscores the critical importance of maintaining the correct stereochemistry at the C2 position for potent insecticidal activity. The formation of the 2-epimer is a significant concern in the formulation and storage of avermectin-based products, as it represents a degradation pathway that leads to a loss of efficacy.[7]
Experimental Protocols
To empirically determine and compare the insecticidal activity of avermectin and its C2 epimer, standardized bioassays are essential. The following section details the necessary methodologies.
Separation and Identification of Avermectin Epimers
Objective: To separate and quantify the parent avermectin compound from its C2 epimer.
Methodology: High-Performance Liquid Chromatography (HPLC) [5]
-
Sample Preparation: Dissolve the avermectin sample (technical grade or formulated product) in a suitable solvent such as methanol or acetonitrile to a known concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. The exact gradient program should be optimized to achieve baseline separation of the epimers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at approximately 245 nm is suitable for avermectins.
-
-
Analysis: Inject the sample onto the HPLC system. The parent avermectin and its 2-epimer will have different retention times, allowing for their separation and quantification. The identity of the peaks can be confirmed by mass spectrometry (LC-MS).
Insecticidal Bioassay: Leaf Dip Method for Plutella xylostella
Objective: To determine the median lethal concentration (LC50) of avermectin and its C2 epimer against Plutella xylostella larvae.[8][9]
Methodology:
-
Insect Rearing: Maintain a healthy, susceptible colony of Plutella xylostella on cabbage or an artificial diet under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod). Use synchronized 3rd instar larvae for the bioassay.
-
Preparation of Test Solutions: Prepare a series of dilutions of the purified avermectin and its 2-epimer in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and the surfactant should also be prepared.
-
Leaf Disc Preparation: Excise leaf discs (e.g., 5 cm diameter) from fresh, untreated cabbage leaves.
-
Treatment: Individually dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation. Allow the treated discs to air dry on a clean, non-absorbent surface.
-
Exposure: Place one treated leaf disc into a ventilated petri dish or similar container lined with moistened filter paper. Introduce a known number of 3rd instar larvae (e.g., 10-15) into each container.
-
Incubation: Maintain the bioassay containers under the same controlled conditions as the insect colony.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 values and their 95% confidence intervals for each compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of avermectin and its C2 epimer.
Caption: Experimental workflow for comparing the insecticidal activity of avermectin and its C2 epimer.
Conclusion
The stereochemical integrity of the avermectin molecule is a critical determinant of its insecticidal potency. Epimerization at the C2 position leads to a dramatic reduction in biological activity, rendering the resulting 2-epimer significantly less effective as an insecticide. This underscores the importance of careful consideration of formulation, storage conditions, and analytical monitoring to prevent the degradation of avermectin-based products and ensure their optimal performance in pest management programs. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of such structural modifications on insecticidal efficacy.
References
- Awasthi, A., Razzak, M., Al-Kassas, R., Harvey, J., & Garg, S. (2012). An Overview on Chemical Derivatization and Stability Aspects of Selected Avermectin Derivatives. Chemical & Pharmaceutical Bulletin, 60(8), 931-944.
- Gu, X. S., Wu, G., Yang, G. Q., You, Z. P., & Li, G. Q. (2009). Interaction between short-term heat pretreatment and avermectin on 2nd instar larvae of diamondback moth, Plutella xylostella (Linn). Dose-Response, 7(3), 270–283.
- University of Georgia Extension. (2020). Maximum Dose Bioassay - Diamondback Moth.
- Scorvo, R. A., Cohen, A. I., & Tway, P. C. (1995). Stability Studies and High-Performance Liquid Chromatographic Procedures for L-648,548 and Its Major Degradates in an Animal Health Formulation. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1461-1469.
- Shoop, W. L., Mrozik, H., & Fisher, M. H. (1995). Comparison of Ivermectin, Doramectin, Selamectin, and Eleven Intermediates in a Nematode Larval Development Assay. Veterinary Parasitology, 59(2), 117-128.
- Wikipedia. (2024). Avermectin.
- James, P. S., Picton, J., & Riek, R. F. (1980). Insecticidal activity of the avermectins. The Veterinary Record, 106(3), 59.
- Zavarzin, I. V., & Menchikov, L. G. (2022). Avermectin chemistry: recent advances. Russian Chemical Reviews, 91(9), RCR5051.
- Kumar, A., & Singh, R. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21.
- Singh, B., & Singh, G. (2014). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Connect Journals.
- Cerkvenik, V., Doganoc, D. Z., & Skubic, V. (2001). Thermal and long-term freezing stability of ivermectin residues in sheep milk. Analytica Chimica Acta, 429(1), 115-121.
- Senthil-Nathan, S. (2013). Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.). Madras Agricultural Journal, 100(4-6), 583-586.
- JoVE. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview.
- Shoop, W. L., Mrozik, H., & Fisher, M. H. (1995). Structure and activity of avermectins and milbemycins in animal health. Veterinary Parasitology, 59(2), 139-156.
- dos Santos, J. C. P., & de Andrade, D. J. (2021). Survival curves and mean lethal time (LT50) of Plutella xylostella exposed via topical application to the lethal dose (LD90) of the more and less toxic synthesized derivatives (4e and 2a, respectively).
- Paramasivam, M., & Selvi, C. (2017). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 6(7), 1826-1834.
- Lasota, J. A., & Dybas, R. A. (1991). Avermectins, a novel class of compounds: implications for use in arthropod pest control. Annual Review of Entomology, 36, 91-117.
- Wolstenholme, A. J., & Rogers, A. T. (2005). Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics. Parasitology, 131 Suppl, S85-95.
- Gu, X. S., Wu, G., Yang, G. Q., You, Z. P., & Li, G. Q. (2009). Interaction between short-term heat pretreatment and avermectin on 2nd instar larvae of diamondback moth, Plutella xylostella (Linn). Dose-Response, 7(3), 270–283.
- Shoop, W. L., Mrozik, H., & Fisher, M. H. (1995). Structure and activity of avermectins and milbemycins in animal health. Veterinary Parasitology, 59(2), 139-156.
- Kono, Y., & Ozoe, Y. (2014). Bioefficacy of Abamectin Against Diamondback Moth, Plutella xylostella.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insecticidal activity of the avermectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Stability studies and high-performance liquid chromatographic procedures for L-648,548 and its major degradates in an animal health formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and activity of avermectins and milbemycins in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview on chemical derivatization and stability aspects of selected avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction Between Short-Term Heat Pretreatment and Avermectin On 2nd Instar Larvae of Diamondback Moth, Plutella Xylostella (Linn) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masujournal.org [masujournal.org]
A Guide to Inter-Laboratory Comparison of Avermectin Quantification: Ensuring Accuracy and Comparability in Drug Development and Food Safety
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the quantification of avermectins. Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine and agriculture.[1][2] Due to their potential to leave residues in food products of animal origin, regulatory bodies worldwide have established maximum residue limits (MRLs) to ensure consumer safety.[3][4] Accurate and reproducible quantification of these residues is therefore paramount.
Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories. They provide an objective means of assessing the performance of individual laboratories and the reliability of analytical methods across different settings. This guide will delve into the critical aspects of designing and executing such a study for avermectin analysis, focusing on the most prevalent and robust analytical techniques.
The Critical Need for Standardized Avermectin Quantification
Avermectins, such as abamectin, ivermectin, doramectin, and eprinomectin, are macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis.[2][5] Their high potency and broad-spectrum activity make them indispensable in controlling parasitic infections in livestock. However, the lipophilic nature of these compounds can lead to their persistence in animal tissues and milk, posing a potential risk to consumers if not properly managed.[6]
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and international bodies have set stringent MRLs for avermectin residues in various food matrices.[3][4][7] To comply with these regulations, the food industry and regulatory laboratories rely on sensitive and accurate analytical methods. Inter-laboratory comparisons are essential to ensure that the data generated by different laboratories are comparable and reliable, thereby safeguarding public health and facilitating international trade.
Choosing the Right Analytical Technique: A Comparative Overview
The two most widely accepted and utilized techniques for avermectin quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the laboratory's available instrumentation.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and cost-effective technique for avermectin analysis. Since avermectins do not possess native fluorescence, a pre-column derivatization step is necessary to convert them into fluorescent derivatives.[8][9] This is typically achieved using reagents like N-methylimidazole and trifluoroacetic anhydride.[9]
Advantages:
-
Lower instrumentation cost compared to LC-MS/MS.
-
Widely available in many analytical laboratories.
-
Can achieve satisfactory sensitivity for routine monitoring.[1]
Disadvantages:
-
Requires a derivatization step, which can introduce variability.
-
Less selective than LC-MS/MS, potentially leading to matrix interference.
-
May have higher limits of quantification (LOQs) compared to LC-MS/MS.[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for confirmatory analysis of veterinary drug residues due to its high sensitivity and selectivity.[11] This technique separates the analytes using liquid chromatography and then detects them based on their mass-to-charge ratio, providing a high degree of confidence in the identification and quantification of the target compounds.
Advantages:
-
Exceptional sensitivity and selectivity, allowing for very low detection limits.[12]
-
Does not typically require derivatization.
-
Provides structural information, enabling confident confirmation of analyte identity.[11]
Disadvantages:
-
Higher initial investment and maintenance costs for instrumentation.
-
Requires more specialized expertise for method development and operation.
| Feature | HPLC-FLD | LC-MS/MS |
| Principle | Separation by LC, detection of fluorescent derivatives | Separation by LC, detection by mass-to-charge ratio |
| Sensitivity | Good, often in the low µg/kg range[1][10] | Excellent, often in the sub-µg/kg range[11][12] |
| Selectivity | Moderate, susceptible to matrix interference | Excellent, highly specific |
| Derivatization | Required[8][9] | Generally not required |
| Confirmation | Based on retention time | Based on precursor and product ion masses[11] |
| Cost | Lower | Higher |
| Expertise | Moderate | High |
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is crucial for obtaining meaningful and actionable results. The following steps outline the key considerations, drawing upon guidelines from organizations like AOAC International.[13][14]
Study Design and Workflow
Caption: Workflow for an inter-laboratory comparison study.
Key Components of the Study Protocol
-
Clear Objectives: Define the specific goals of the study, such as evaluating the proficiency of laboratories in quantifying a specific avermectin in a particular matrix.
-
Defined Scope: Specify the analytes, matrices, and concentration ranges to be included in the study.
-
Standardized Methodology: While the primary goal is to compare laboratory performance, providing a validated reference method is often beneficial, especially for less experienced laboratories.[15][16]
-
Test Material Preparation: The test materials should be homogeneous and stable. They are typically prepared by fortifying a blank matrix with known concentrations of certified reference materials.
-
Statistical Analysis Plan: The protocol should detail the statistical methods that will be used to analyze the data and assess laboratory performance, such as the calculation of z-scores.
Experimental Protocol: A Validated LC-MS/MS Method for Avermectin Quantification in Bovine Milk
This section provides a detailed, step-by-step protocol for the quantification of ivermectin in bovine milk using LC-MS/MS. This method is based on established and validated procedures.[11]
Reagents and Materials
-
Ivermectin certified reference material
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, 98% or higher
-
Ultrapure water
-
Blank bovine milk, confirmed to be free of avermectins
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
-
Weighing: Accurately weigh 5 g of homogenized milk into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC samples): Spike the blank milk with the appropriate volume of ivermectin standard solution.
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Homogenization: Cap the tube and vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shaking and Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for ivermectin for quantification and confirmation.
Method Validation Workflow
Caption: Key parameters for analytical method validation.
Data Analysis and Interpretation in an Inter-Laboratory Comparison
The data submitted by participating laboratories are analyzed to assess both the performance of individual laboratories and the overall reproducibility of the analytical method.
Key Performance Indicators
-
Repeatability (RSDr): The precision of measurements within a single laboratory.
-
Reproducibility (RSDR): The precision of measurements between different laboratories.
-
HorRat Value: A normalized measure of the reproducibility of a method, which should ideally be between 0.5 and 2.0 for interlaboratory studies.[13]
Example Data from a Hypothetical Inter-Laboratory Comparison
The following table presents example data for the quantification of ivermectin in a fortified milk sample (target concentration = 10 µg/kg).
| Laboratory ID | Reported Concentration (µg/kg) | z-score |
| Lab 01 | 9.8 | -0.2 |
| Lab 02 | 11.2 | 1.2 |
| Lab 03 | 8.5 | -1.5 |
| Lab 04 | 10.1 | 0.1 |
| Lab 05 | 12.5 | 2.5 |
| Lab 06 | 9.5 | -0.5 |
| Mean | 10.27 | |
| Standard Deviation | 1.24 |
A z-score between -2 and 2 is generally considered satisfactory.
Conclusion
A well-structured inter-laboratory comparison is an indispensable tool for ensuring the quality and reliability of avermectin quantification. By employing validated analytical methods, such as HPLC-FLD or LC-MS/MS, and adhering to established guidelines for study design and data analysis, laboratories can confidently assess their performance and contribute to the overall goal of ensuring food safety and facilitating regulatory compliance. This guide provides a framework for researchers and analytical professionals to design and participate in effective inter-laboratory comparisons, ultimately strengthening the integrity of avermectin residue monitoring programs.
References
-
Dutra, F. V. A., Teixeira, L. S., Pires, B. C., Florez, D. H. Â., Teixeira, R. A., & Borges, K. B. (2020). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]
-
da Costa, T. D., de Pinho, G. P., & da Silva, J. R. (2016). Development, validation, and application of a method for selected avermectin determination in rural waters using high performance liquid chromatography and fluorescence detection. Journal of the Brazilian Chemical Society, 27(9), 1644-1652. Available at: [Link]
-
Dutra, F. V. A., Teixeira, L. S., Pires, B. C., Florez, D. H. Â., Teixeira, R. A., & Borges, K. B. (2020). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]
-
Van Eeckhout, T., De Baere, S., Smulders, C., De Smet, J., De Backer, P., & Croubels, S. (2019). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 24(15), 2824. Available at: [Link]
-
ResearchGate. (n.d.). Validation study on avermectine residues in foodstuffs. Available at: [Link]
-
Kim, J. Y., Kim, M. S., Lee, J. Y., & Cho, H. J. (2014). Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 369-374. Available at: [Link]
-
United States Environmental Protection Agency. (2014). Analytical method for avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in water. Available at: [Link]
-
United States Department of Agriculture Food Safety and Inspection Service. (2024). CLG-AVR2.00 Confirmation of Avermectins by UHPLC-MS/MS. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Analysis of Avermectin residues in Game meats. Available at: [Link]
-
AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. In Official Methods of Analysis. Available at: [Link]
-
AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Human Food Safety Guidances. Available at: [Link]
-
AOAC International. (n.d.). AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. Available at: [Link]
-
Food Safety Magazine. (2019, July 19). FDA Issues Rule Updating Tolerances for Animal Drug Residues in Food. Available at: [Link]
-
U.S. Food and Drug Administration. (2023, July 13). Drug Residues. Available at: [Link]
-
Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research. Available at: [Link]
-
National Research Council (US) Committee on Drug Use in Food Animals. (1999). Drug Residues and Microbial Contamination in Food: Monitoring and Enforcement. In The Use of Drugs in Food Animals: Benefits and Risks. National Academies Press (US). Available at: [Link]
-
AOAC International. (n.d.). Peer-Verified Methods Program Overview. Available at: [Link]
-
AOAC International. (2012). SPIFAN Multi-Lab Testing Protocol. Available at: [Link]
-
Wang, Y., Li, Y., Wu, Y., Song, Y., & Li, X. (2022). Simultaneous Quantification of Avermectins in Six Aquatic Foods by UHPLC/FLD with Precolumn Derivatization. Foods, 11(15), 2298. Available at: [Link]
-
de Oliveira, A. M., de Pinho, G. P., & da Silva, J. R. (2015). Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector. Food and Public Health, 5(2), 48-54. Available at: [Link]
-
Kolberg, D. I., Sturmer, J. C., Mathioni, S. M., & de Souza, V. (2009). Rapid and accurate simultaneous determination of abamectin and ivermectin in bovine milk by high performance liquid chromatography with fluorescence detection. Journal of the Brazilian Chemical Society, 20(7), 1221-1227. Available at: [Link]
Sources
- 1. Development, validation, and application of a method for selected avermectin determination in rural waters using high performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. food-safety.com [food-safety.com]
- 4. Drug Residues and Microbial Contamination in Food: Monitoring and Enforcement - The Use of Drugs in Food Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. scielo.br [scielo.br]
- 7. fda.gov [fda.gov]
- 8. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aoac.org [aoac.org]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. fda.gov [fda.gov]
Cytotoxicity comparison of avermectin and its epimers
Cytotoxicity Comparison of Avermectin and its Epimers: A Technical Guide
Executive Summary
This guide provides a technical analysis of the cytotoxicity profiles of Avermectin B1 (Abamectin) and its primary epimers/isomers, specifically the 8,9-Z-avermectin B1a (Δ8,9-isomer) and 4''-epi-avermectin B1a . While Avermectin B1 is a potent macrocyclic lactone used widely as an anthelmintic and insecticide, its structural isomers—formed through photodegradation or metabolism—present distinct toxicological profiles.
Current regulatory and experimental data indicate that while the 8,9-Z isomer shares a similar qualitative toxicity profile with the parent compound (neurotoxicity via GABA receptor modulation), it generally exhibits equivalent or slightly reduced potency in mammalian systems. Conversely, the parent Avermectin B1a demonstrates significant cytotoxicity in non-target mammalian cells (e.g., HeLa, HepG2) through ROS-mediated mitochondrial apoptosis and DNA damage , a mechanism that serves as the baseline for evaluating its epimers.
Chemical & Structural Context
Understanding the stereochemical differences is critical for interpreting cytotoxicity data, as these subtle changes affect receptor binding affinity and membrane permeability.
-
Avermectin B1a (Parent): The major component (>80%) of Abamectin.[1] It possesses a trans configuration at the 8,9-double bond and a specific stereochemistry at the 4''-position.
-
8,9-Z-Avermectin B1a (Δ8,9-isomer): The primary photodegradation product.[2] UV light exposure causes a trans-to-cis isomerization at the 8,9-position. This geometric change alters the planarity of the macrocycle.
-
4''-epi-Avermectin B1a: An epimer at the 4''-carbon (often associated with hydrolytic degradation or metabolism). This position is critical for binding affinity in many avermectin derivatives (e.g., Emamectin).
Mechanistic Basis of Cytotoxicity
In mammalian cells (off-target), Avermectin B1a induces cytotoxicity not through the invertebrate-specific Glutamate-gated chloride channels, but through a mitochondrial-dependent apoptotic pathway .
Key Cytotoxic Events:
-
ROS Accumulation: Avermectin induces oxidative stress, overwhelming cellular antioxidants.
-
DNA Damage: Reactive Oxygen Species (ROS) cause double-strand breaks (DSBs), detectable via Comet Assay and
-H2AX foci. -
Mitochondrial Collapse: Loss of mitochondrial membrane potential (
). -
Apoptosis: Release of Cytochrome c, activation of Caspase-9 and Caspase-3.[3]
Figure 1: Cytotoxicity Signaling Pathway
Caption: Avermectin-induced cytotoxicity mechanism in mammalian cells via ROS-dependent mitochondrial pathway.
Comparative Performance Analysis
The following table synthesizes data from regulatory safety assessments (WHO/FAO, EPA) and in vitro mechanistic studies. While direct IC50 values for the 8,9-Z isomer in specific cancer cell lines are rare in open literature, its toxicity profile is inferred from extensive in vivo comparative data.
Table 1: Comparative Toxicity Profile (Parent vs. Epimers)
| Feature | Avermectin B1a (Parent) | 8,9-Z-Avermectin B1a | 4''-epi-Avermectin B1a |
| Origin | Natural Fermentation Product | Photodegradation (UV Light) | Degradation / Metabolism |
| Mammalian Toxicity (Acute) | High (Neurotoxic) | Similar / Slightly Lower | Lower |
| Regulatory Status | Active Ingredient | Residue of Concern (Summed with Parent) | Impurity / Metabolite |
| Key In Vivo Endpoint | NOAEL: 0.12 mg/kg/day (Rat, Dev.[2] Tox) | NOAEL: 0.06 mg/kg/day (Mouse, Cleft Palate)* | Generally considered less potent |
| Cytotoxicity Potency | High (IC50 ~15-30 µM in HeLa/HepG2) | Assumed Equipotent (Safety Factor) | Reduced affinity for targets |
| Genotoxicity | Negative (Ames); Positive (Comet/DNA breaks) | Negative (Ames) | Negative (Ames) |
Note: The 8,9-Z isomer induces cleft palate in mice at similar doses to the parent, leading regulators to assume "no greater toxicity" and include it in total residue definitions.
Experimental Validation Protocols
To objectively compare the cytotoxicity of Avermectin and its epimers in your own laboratory, follow these self-validating protocols.
Protocol A: Comparative Cell Viability Assay (CCK-8 / MTT)
Purpose: Determine IC50 values to quantify potency differences.
-
Cell Preparation:
-
Seed HepG2 or HeLa cells at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Prepare stock solutions (10 mM) of Avermectin B1a and 8,9-Z isomer in DMSO.
-
Validation Step: Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Treat cells with serial dilutions (e.g., 0, 5, 10, 20, 40, 80 µM) for 24h and 48h.
-
-
Detection:
-
Add 10 µL CCK-8 reagent per well. Incubate for 2h.
-
Measure absorbance at 450 nm.
-
-
Analysis:
-
Calculate % Viability =
. -
Plot dose-response curves to derive IC50.
-
Protocol B: Alkaline Comet Assay (DNA Damage Assessment)
Purpose: Compare the genotoxic potential (DNA strand breaks) of the isomers.
-
Lysis:
-
Embed treated cells in 0.5% low melting point agarose on slides.
-
Immerse in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.
-
-
Unwinding & Electrophoresis:
-
Place slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 min (unwinding).
-
Run electrophoresis at 25 V, 300 mA for 20 min.
-
-
Staining & Scoring:
-
Neutralize with 0.4 M Tris-HCl (pH 7.5). Stain with Ethidium Bromide or SYBR Gold.
-
Validation Step: Use H₂O₂ (50 µM) treated cells as a Positive Control .
-
Analyze 50+ cells/slide using fluorescence microscopy. Measure Tail Moment (Tail Length × % Tail DNA).
-
Safety & Stability Implications
In drug development and residue analysis, the distinction between these epimers is largely driven by stability rather than drastically different toxicity modes.
-
Impurity Profiling: The 8,9-Z isomer forms rapidly in sunlight (
hours). Because its mammalian toxicity (teratogenicity) mimics the parent, safety margins for "Abamectin" formulations must account for the sum of B1a, B1b, and the 8,9-Z isomer. -
Risk Assessment: If your comparative data shows the epimer has an IC50 significantly higher (lower toxicity) than the parent, you may argue for less stringent impurity limits, provided in vivo teratogenicity data supports this.
References
-
Zhang, P., et al. (2016). "Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis."[3] Journal of Agricultural and Food Chemistry.
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2015). "Abamectin: Toxicological evaluation and residue definition." Food and Agriculture Organization.
-
U.S. Environmental Protection Agency (EPA). (2005).[4] "Avermectin B1 and its delta-8,9-isomer; Pesticide Tolerance."[1][4] Federal Register.[4]
-
Zhu, S., et al. (2019). "Abamectin induces apoptosis and autophagy by inhibiting reactive oxygen species-mediated PI3K/AKT signaling in MGC803 cells."[5] Journal of Biochemical and Molecular Toxicology.
-
European Food Safety Authority (EFSA). (2020). "Peer review of the pesticide risk assessment of the active substance abamectin." EFSA Journal.
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Abamectin:Avermectin (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding & Allosteric Modulation of Glutamate-Gated Chloride Channels (GluCls)
Executive Summary & Structural Basis[1]
Glutamate-gated chloride channels (GluCls) represent a critical divergence between vertebrate and invertebrate neurophysiology. Absent in mammals (who utilize GABA and Glycine receptors for similar inhibitory functions), GluCls are the primary targets for macrocyclic lactone (ML) anthelmintics (e.g., ivermectin, moxidectin) and phenylpyrazole insecticides (e.g., fipronil).
Understanding the binding kinetics and allosteric modulation of these channels is not merely an academic exercise; it is the foundation of antiparasitic drug design and resistance management. This guide compares the binding modes and functional potencies of key ligands, grounded in the definitive crystal structure data derived from Caenorhabditis elegans.
The Architecture of Binding
Based on the seminal X-ray crystallography work by Hibbs and Gouaux (2011), the GluCl heteropentamer presents three distinct pharmacological interfaces:
-
Orthosteric Site (Extracellular): Located at the interface of the N-terminal domains. This is the binding site for the endogenous ligand, L-Glutamate .
-
Allosteric Transmembrane Site (Inter-subunit): A "wedge" pocket located in the transmembrane domain (TMD) between the M3 helix of one subunit and the M1 helix of the adjacent subunit. This is the high-affinity binding site for Ivermectin (IVM) and Moxidectin (MOX) .
-
The Pore (Intracellular/Transmembrane): The site of action for open-channel blockers like Fipronil and Picrotoxin , which physically occlude chloride flux.
Visualizing the Activation Pathway
The following diagram illustrates the mechanistic divergence between endogenous activation and allosteric modulation.
Caption: Fig 1. Dual-activation mechanism. Glutamate triggers opening via ECD; MLs stabilize the open state via TMD "wedging"; Fipronil blocks the open pore.
Comparative Pharmacology: The Data
The following data aggregates functional potency (
Table 1: Agonist Potency (Macrocyclic Lactones vs. Glutamate)
| Ligand | Target Subunit (Model) | Interaction Mode | Functional Potency ( | Binding Characteristic |
| L-Glutamate | C. elegans GLC-1 | Orthosteric Agonist | ~10 - 100 | Rapid, reversible desensitization. |
| L-Glutamate | C. elegans AVR-14B | Orthosteric Agonist | ~112 | Subunit composition drastically alters affinity. |
| Ivermectin (IVM) | C. elegans GLC-1 | Allosteric Agonist | 140 - 200 nM | Irreversible. High lipophilicity leads to slow washout. |
| Ivermectin (IVM) | C. elegans GLC-1 | Potentiator | < 10 nM | Potentiates glutamate currents at sub-activating doses. |
| Moxidectin (MOX) | H. contortus / C. elegans | Allosteric Agonist | ~100 - 300 nM | High potency but distinct pharmacokinetic profile (higher lipophilicity). |
Key Technical Insight: While IVM and MOX have similar in vitro potencies, their in vivo efficacy often diverges due to lipophilicity. Moxidectin is more hydrophobic, leading to a larger volume of distribution and longer persistence in host tissues, which correlates with its utility in resistant phenotypes.
Table 2: Antagonist Potency (Pore Blockers)
| Ligand | Target (Model) | Mechanism | Inhibition ( | Selectivity Ratio (Insect:Mammal) |
| Fipronil | Cockroach GluCl (Non-desensitizing) | Open Channel Block | 10 - 30 nM | > 50-fold |
| Fipronil | Rat GABA | Antagonist | ~1600 nM | Basis for mammalian safety. |
| Picrotoxin | C. elegans GluCl | Pore Block | ~100 | Low potency on GluCls compared to GABA receptors. |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
To generate the data above, TEVC in Xenopus laevis oocytes is the gold standard. This system allows for the precise control of membrane potential while measuring the massive macroscopic currents generated by GluCl activation.
Workflow Diagram
Caption: Fig 2. Standardized TEVC workflow for GluCl characterization.
Detailed Methodology (Self-Validating Protocol)
1. Expression System Setup:
-
Vector: Subclone C. elegansglc-1 or avr-14 cDNA into a high-expression vector (e.g., pGEMHE) flanked by Xenopus
-globin UTRs to enhance stability. -
Validation: Verify RNA integrity via agarose gel electrophoresis before injection. Degraded RNA yields inconsistent
values.
2. Electrophysiology Recording:
-
Buffer: ND96 (96 mM NaCl, 2 mM KCl, 1 mM MgCl
, 1.8 mM CaCl , 5 mM HEPES, pH 7.5). -
Electrodes: Pull borosilicate glass to 0.5–2 M
resistance. Fill with 3M KCl. -
Clamping: Clamp oocytes at -60 mV. Allow current to stabilize (<50 nA leak) before drug application.
3. The "Sticky Compound" Challenge (Critical for MLs):
-
Problem: Ivermectin and Moxidectin are highly lipophilic. They partition into the perfusion tubing and the oocyte membrane, making washout nearly impossible.
-
Solution:
-
Order of Operations: Always run Glutamate dose-response curves first.
-
Single Shot: Apply MLs only once per oocyte or at the very end of the experiment.
-
System Hygiene: Use glass or Teflon tubing where possible; replace Tygon tubing frequently to prevent cross-contamination between experiments.
-
4. Data Analysis:
Normalize currents to the maximal glutamate response (
Interpretation & Insights
Why vs. Matters
In drug development, researchers often confuse functional potency (
-
Glutamate: Low affinity (
in M) but fast kinetics. This is essential for a neurotransmitter that must signal quickly and terminate quickly. -
Ivermectin: High affinity (
in nM) and slow dissociation. The crystal structure reveals that IVM wedges into the transmembrane domain, essentially "locking" the channel open. This explains the irreversible paralysis observed in nematodes—the channel cannot close even after the free drug is removed.
The Fipronil Selectivity Filter
Fipronil’s safety profile relies on the structural differences between the insect GluCl pore and the mammalian GABA receptor pore. The >50-fold difference in
References
-
Hibbs, R. E., & Gouaux, E. (2011). Principles of activation and permeation in an anion-selective Cys-loop receptor.[1] Nature, 474(7349), 54–60.
-
Cully, D. F., et al. (1994). Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans.[2][3][4][5][6] Nature, 371, 707–711.[2][3][5][6]
-
Narahashi, T., et al. (2010). Mechanisms of action of fipronil on glutamate-gated chloride channels.[7] Pesticide Biochemistry and Physiology.
-
Dent, J. A., et al. (2000). The genetics of ivermectin resistance in Caenorhabditis elegans. Proceedings of the National Academy of Sciences, 97(6), 2674-2679.
-
Althoff, T., et al. (2014). X-ray structures of GluCl in apo states reveal a gating mechanism of Cys-loop receptors. Nature, 512, 333–337.
Sources
- 1. Principles of activation and permeation in an anion-selective Cys-loop receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans | PLOS One [journals.plos.org]
- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Silico Modeling of Avermectin Isomer-Receptor Interactions
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my experience in both computational chemistry and molecular biology has consistently highlighted the power of in silico modeling to deconstruct complex biological questions. When we consider the avermectin family of macrocyclic lactones, these computational tools are not merely supplementary; they are essential for understanding the nuanced interactions that drive their potent anthelmintic and insecticidal activities.[1][2]
Avermectins, including the well-known ivermectin (a mixture of avermectin B1a and B1b), doramectin, and selamectin, exert their effects by targeting a class of ligand-gated ion channels specific to invertebrates: the glutamate-gated chloride channel (GluCl).[1][3][4][5][6] These channels, part of the Cys-loop receptor superfamily, are crucial for mediating inhibitory neurotransmission in parasites.[5] When an avermectin binds to the GluCl receptor, it potentiates the effect of glutamate, leading to an influx of chloride ions that hyperpolarizes the neuron, causing paralysis and eventual death of the organism.[1][4][7]
The subtle structural variations among avermectin isomers lead to significant differences in their biological efficacy and pharmacokinetic profiles.[8] Understanding these differences at an atomic level is paramount for rational drug design, overcoming emerging drug resistance, and developing next-generation parasiticides. This guide provides a comprehensive walkthrough of the in silico workflow used to model, compare, and predict the interactions of various avermectin isomers with their GluCl receptor target. We will move beyond a simple recitation of steps to explain the causality behind each methodological choice, ensuring a robust and self-validating computational protocol.
The In Silico Modeling Workflow: A Strategic Overview
The primary goal of this workflow is to transition from static structural information to a dynamic and quantitative understanding of ligand-receptor binding. This multi-stage process is designed to systematically refine our prediction, from identifying the initial binding pose to calculating the binding free energy, a key predictor of ligand affinity.
Caption: High-level workflow for in silico analysis of avermectin-receptor interactions.
Part 1: Receptor and Ligand Structure Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparation phase is a critical, non-negotiable prerequisite for obtaining biologically relevant results.
Receptor Structure: Leveraging Crystallography and Homology Modeling
Objective: To generate a high-quality, three-dimensional model of the target GluCl receptor.
Causality and Experimental Choice: The ideal starting point is a high-resolution crystal structure. For the GluCl receptor, the structure of the Caenorhabditis elegans GluClα (PDB ID: 3RIF) provides an outstanding template.[9] This structure was a landmark, being the first solved for a eukaryotic ligand-gated anion channel, and it revealed the ivermectin binding site lodged in the transmembrane domain (TMD) at the interface between adjacent subunits.[10][11][12]
However, if you are studying the GluCl from a different parasite species for which no crystal structure exists, homology modeling becomes necessary. This technique builds a 3D model of your target protein based on its amino acid sequence similarity to a known template structure (the "template").[13][14]
Experimental Protocol: Homology Modeling of a Novel GluCl Receptor
-
Template Identification: Perform a BLAST (Basic Local Alignment Search Tool) search of your target GluCl amino acid sequence against the Protein Data Bank (PDB). The C. elegans GluCl structure (3RIF) will almost certainly be the top hit and is the appropriate template.
-
Sequence Alignment: Align the target sequence with the template sequence.[15] This step is crucial, as the accuracy of the final model depends heavily on the correctness of the alignment, especially in the transmembrane and binding site regions.
-
Model Generation: Use automated homology modeling servers like SWISS-MODEL or more advanced software like MODELLER to build the 3D coordinates of your target protein based on the alignment.[13][16]
-
Model Refinement & Validation: The raw model may contain steric clashes or unfavorable geometries. Perform energy minimization to relax the structure. Validate the quality of the final model using tools like Ramachandran plots (to check protein backbone dihedral angles) and stereochemical analysis to ensure it is physically plausible.
Ligand Preparation: Defining the Avermectin Isomers
Objective: To generate accurate, low-energy 3D conformations of the avermectin isomers for docking.
Causality and Experimental Choice: The distinct biological activities of avermectin isomers like ivermectin, doramectin, and selamectin stem from minor changes to their chemical structure, particularly at the C-5, C-13, and C-25 positions.[6][8] It is essential to accurately represent these 3D structures and their electrostatic properties.
Experimental Protocol: Ligand Preparation
-
Structure Acquisition: Obtain 2D structures of the desired isomers (e.g., Avermectin B1a, Doramectin) from a chemical database like PubChem.
-
3D Conversion: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D structure into a 3D model.
-
Energy Minimization: Perform a conformational search and energy minimization using a suitable molecular mechanics force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation prior to docking.
-
Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is critical for accurately modeling the electrostatic interactions between the ligand and the receptor during subsequent steps.
Part 2: Molecular Docking and Dynamics Simulation
With high-quality structures in hand, we can now simulate the binding event. Docking provides a static prediction of the binding pose, which is then refined and validated for stability using molecular dynamics.
Molecular Docking: Predicting the Initial Binding Pose
Objective: To predict the most probable binding orientation of an avermectin isomer within the GluCl allosteric site.
Causality and Experimental Choice: Molecular docking algorithms explore a vast conformational space to find the optimal fit of a ligand into a receptor's binding site, ranked by a scoring function that estimates binding affinity.[16][17] For avermectins, we perform a "local" dock, focusing the search on the known allosteric binding pocket within the TMD. This site is a cleft formed at the interface between two adjacent subunits.[3][18]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation: Load the prepared GluCl structure. Add polar hydrogens and assign partial charges.
-
Grid Box Definition: Define the simulation grid box. This box should encompass the entire known ivermectin binding site, including key residues from the M1, M2, and M3 helices of adjacent subunits.[19]
-
Ligand Preparation: Load the prepared avermectin isomer structure, setting its rotatable bonds.
-
Execution: Run the docking simulation. The software will generate several possible binding poses ranked by their predicted binding energy (a lower, more negative score is better).
-
Pose Analysis: Visually inspect the top-ranked poses. The most credible pose should exhibit sensible intermolecular interactions, such as hydrogen bonds and hydrophobic contacts with key residues identified in the C. elegans crystal structure (e.g., those homologous to L218, S260, T285).[3][20]
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Objective: To evaluate the stability of the docked avermectin-GluCl complex in a simulated physiological environment.
Causality and Experimental Choice: Docking provides a static image, but biological systems are dynamic. MD simulation models the movement of every atom in the system over time, allowing us to see if the predicted binding pose is stable.[17] A stable interaction is a prerequisite for a biologically relevant binding mode. MD simulations have shown that ivermectin binding between subunits helps to stabilize the open state of the channel.[17]
Experimental Protocol: MD Simulation with GROMACS/AMBER
-
System Solvation: Place the top-ranked docked complex into a simulation box and fill it with an explicit water model (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge, mimicking physiological ionic strength.
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature).
-
Production MD: Run the simulation for a substantial period (e.g., 100-200 nanoseconds) to allow the system to fully explore its conformational space.[21]
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the binding pose is stable.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify which parts of the protein are flexible versus stable.
-
Interaction Analysis: Monitor the hydrogen bonds and hydrophobic contacts between the avermectin isomer and the receptor throughout the simulation to confirm the persistence of key interactions.
-
Part 3: Binding Free Energy and Comparative Analysis
The ultimate goal is to quantitatively compare different isomers. Binding free energy calculations provide a numerical estimate of binding affinity, allowing for a direct comparison of ligand potency.
Binding Free Energy Calculation: Quantifying Affinity
Objective: To calculate the binding free energy (ΔG_bind) for each avermectin-GluCl complex.
Causality and Experimental Choice: A more negative ΔG_bind value corresponds to a higher binding affinity. For comparing a series of related compounds, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method provides a reliable balance between computational accuracy and speed.[21][22] It is an endpoint method that calculates the free energy from snapshots taken from the stable portion of an MD trajectory.[23]
Experimental Protocol: MM/GBSA Calculation
-
Snapshot Extraction: Select 100-200 snapshots at regular intervals from the stable (plateau) region of the production MD trajectory.
-
Energy Calculation: For each snapshot, strip the solvent and ions and calculate three energy components using a combination of molecular mechanics and a continuum solvent model:
-
The total energy of the protein-ligand complex (G_complex).
-
The total energy of the protein alone (G_receptor).
-
The total energy of the ligand alone (G_ligand).
-
-
ΔG Calculation: Calculate the binding free energy for each snapshot using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Averaging: Average the ΔG_bind values across all snapshots to obtain the final reported binding free energy and its standard error.
Comparative Data Summary
The results of these simulations can be powerfully summarized in a table, allowing for direct, objective comparison between different avermectin isomers.
| Avermectin Isomer | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues (Homologous to C. elegans GluCl) |
| Ivermectin B1a | -84.85[21] | L218, S260, T285, G281[3][19] |
| Doramectin | Similar to Ivermectin[8] | Predicted to be similar to Ivermectin |
| Selamectin | Less potent than Ivermectin[8] | Differences in interaction due to C-5 oxime group[20] |
Note: The binding free energy value for Ivermectin is illustrative and derived from a study on a different target; however, the methodology is directly applicable.[21] The relative potencies are based on experimental larval assays.[8]
Visualizing the Key Interactions
A diagram of the binding pocket provides an intuitive understanding of the structural basis for binding affinity.
Caption: Key interactions between Ivermectin B1a and the GluCl receptor binding site.
Part 4: The Imperative of Experimental Validation
Trustworthiness: A core tenet of scientific integrity is that computational predictions must be anchored in experimental reality.[24] In silico models generate hypotheses about molecular behavior; they do not, by themselves, constitute proof. Validation is the process of testing these hypotheses in the lab.[25][26][27]
Self-Validating Protocols:
-
Site-Directed Mutagenesis: This is a powerful technique to validate the importance of specific residues identified in your model.[3]
-
Protocol: Introduce a mutation at a predicted key interacting residue (e.g., mutate the serine at position 260 to an alanine, S260A). Express the mutant receptor in a system like Xenopus oocytes. Use electrophysiological techniques (e.g., two-electrode voltage clamp) to measure the receptor's sensitivity to the avermectin isomer. A significant increase in the EC50 value (i.e., a loss of potency) for the mutant receptor strongly validates the importance of that residue in the binding interaction.[20][28]
-
-
Radioligand Binding Assays: These experiments directly measure the binding affinity (Kd) of a ligand to a receptor.
-
Protocol: Use a radiolabeled avermectin (e.g., [3H]-ivermectin) and membranes prepared from cells expressing the GluCl receptor.[29] The experimentally determined Kd values for different isomers can be directly compared to the relative ranking predicted by your ΔG_bind calculations. A strong correlation between the experimental and computational rankings validates the predictive power of your model.
-
-
In Vitro Parasite Assays: Ultimately, the goal is to predict biological effect.
-
Protocol: For anthelmintics, a larval development assay using the target parasite (e.g., Haemonchus contortus) is a definitive test.[8] The concentration of each isomer required to inhibit larval development (IC50) should correlate with the predicted binding affinities. This provides the most direct link between in silico modeling and in vivo efficacy.
-
Conclusion
The integrated computational workflow described here provides a robust framework for dissecting and comparing the interactions of avermectin isomers with their GluCl receptor target. By moving systematically from structural preparation through docking, MD simulation, and free energy calculations, researchers can generate detailed, testable hypotheses about the molecular determinants of ligand potency. When coupled with rigorous experimental validation, this in silico approach becomes an indispensable tool in the modern drug development pipeline, accelerating the discovery of more effective and resistance-breaking parasiticides.
References
-
Title: Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin Source: Frontiers in Molecular Neuroscience URL: [Link]
-
Title: Stabilization of the GluCl ligand-gated ion channel in the presence and absence of ivermectin Source: Biophysical Journal URL: [Link]
-
Title: Structure and activity of avermectins and milbemycins in animal health Source: Veterinary Parasitology URL: [Link]
-
Title: Recent Developments in Free Energy Calculations for Drug Discovery Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: What are Glutamate-gated chloride channel modulators and how do they work? Source: Technology Networks URL: [Link]
-
Title: Glutamate-gated Chloride Channels Source: The Journal of Biological Chemistry URL: [Link]
-
Title: In Silico Analysis of the Multi-Targeted Mode of Action of Ivermectin and Related Compounds Source: Molecules URL: [Link]
-
Title: Glutamate-gated Chloride Channels Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Molecule of the Month: Glutamate-gated Chloride Receptors Source: PDB-101 URL: [Link]
-
Title: Avermectin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Accurate Receptor-Ligand Binding Free Energies from Fast QM Conformational Chemical Space Sampling Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Molecular Determinants of Agonist Selectivity in Glutamate-Gated Chloride Channels Which Likely Explain the Agonist Selectivity of the Vertebrate Glycine and GABAA-ρ Receptors Source: PLOS ONE URL: [Link]
-
Title: Glutamate-gated chloride channels Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Free Energy Calculations for Protein–Ligand Binding Prediction Source: Methods in Molecular Biology URL: [Link]
-
Title: Investigating the Interaction of Avermectin Family Compounds against Tubulin Protein: A Molecular Docking Study Source: Journal of Bioanalysis & Biomedicine URL: [Link]
-
Title: Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum Source: Insects URL: [Link]
-
Title: X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors Source: Nature URL: [Link]
-
Title: An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus Source: Molecular Pharmacology URL: [Link]
-
Title: Ivermectin Binding Sites in Human and Invertebrate Cys-loop Receptors Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: Combined Free-Energy Calculation and Machine Learning Methods for Understanding Ligand Unbinding Kinetics Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects Source: Pharmaceuticals URL: [Link]
-
Title: Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin Source: The Journal of Physiology URL: [Link]
-
Title: Chemical structure of avermectin and ivermectin Source: ResearchGate URL: [Link]
-
Title: Chemical structures of ivermectin (A), abamectin (B), milbemycin D (C) and moxidectin (D) Source: ResearchGate URL: [Link]
-
Title: Mechanism by which ivermectin promotes opening of GluCl channels Source: ResearchGate URL: [Link]
-
Title: Functioning of Cys-loop Receptors by Ivermectin Source: Journal of Pharmaceutical Sciences & Research URL: [Link]
-
Title: Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus Source: International Journal of Molecular Sciences URL: [Link]
-
Title: An in-silico analysis of ivermectin interaction with potential SARS-CoV-2 targets and host nuclear importin α Source: Journal of Biomolecular Structure and Dynamics URL: [Link]
-
Title: Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach Source: Journal of Molecular Graphics and Modelling URL: [Link]
-
Title: Glutamate bound to GluClCryst and to the homology model of GluClAc2 Source: ResearchGate URL: [Link]
-
Title: Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay Source: Veterinary Parasitology URL: [Link]
-
Title: Computational Drug Repositioning and Experimental Validation of Ivermectin in Treatment of Gastric Cancer Source: Frontiers in Pharmacology URL: [Link]
-
Title: Computational Drug Repositioning and Experimental Validation of Ivermectin in Treatment of Gastric Cancer Source: Frontiers in Pharmacology URL: [Link]
-
Title: Molecular Determinants of Ivermectin Sensitivity at the Glycine Receptor Chloride Channel Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors Source: The Journal of Physiology URL: [Link]
-
Title: Ivermectin vs. Doramectin: Understanding the Differences in Antiparasitic Treatments Source: Oreate AI Blog URL: [Link]
-
Title: Comparison of the chemical structure of ivermectin, abamectin, eprinomectin, doramectin, selamectin, and moxidectin Source: ResearchGate URL: [Link]
-
Title: Molecular determinants of ivermectin sensitivity at the glycine receptor chloride channel Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes Source: International Journal for Parasitology: Drugs and Drug Resistance URL: [Link]
-
Title: From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings Source: arXiv URL: [Link]
-
Title: From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells Source: PLOS Computational Biology URL: [Link]
Sources
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 4. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Determinants of Agonist Selectivity in Glutamate-Gated Chloride Channels Which Likely Explain the Agonist Selectivity of the Vertebrate Glycine and GABAA-ρ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Stabilization of the GluCl ligand-gated ion channel in the presence and absence of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ivermectin binding sites in human and invertebrate Cys-loop receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 21. An in-silico analysis of ivermectin interaction with potential SARS-CoV-2 targets and host nuclear importin α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Recent Developments in Free Energy Calculations for Drug Discovery [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 25. Computational Drug Repositioning and Experimental Validation of Ivermectin in Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Computational Drug Repositioning and Experimental Validation of Ivermectin in Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Antiparasitic Quantification: A Comparative Guide to Certified Reference Materials for Avermectin Analysis
Executive Summary
In the quantification of avermectins (e.g., ivermectin, abamectin, doramectin), the margin for error is shrinking. With regulatory Maximum Residue Limits (MRLs) in food matrices often set in the low parts-per-billion (ppb) range, the choice of reference material is no longer just a procurement detail—it is a critical control point. This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade materials , demonstrating why CRMs are the only viable option for ISO 17025-compliant laboratories.
The Technical Challenge: Avermectin Chemistry & Stability
Avermectins are macrocyclic lactones derived from Streptomyces avermitilis.[1][2] Their analysis is complicated by two primary factors that demand high-quality reference materials:
-
Isomeric Complexity: Most avermectins exist as isomeric mixtures. For example, Abamectin is a mixture of Avermectin B1a (>80%) and B1b (<20%).[1] Ivermectin follows a similar pattern (H2B1a and H2B1b).
-
The Risk:[3] Generic standards often report "Total Purity" without defining the B1a/B1b ratio. Since these isomers can have slightly different ionization efficiencies in LC-MS/MS, using a standard with a different ratio than the certified reference can introduce bias.
-
-
Photolability: Avermectins degrade rapidly upon exposure to UV light.
-
The Risk:[3] Non-certified standards stored improperly or lacking stability data (a hallmark of CRMs) may have undergone significant degradation before the vial is even opened.
-
Comparative Analysis: CRMs vs. Alternatives[4][5]
The following table contrasts the three tiers of reference materials available for avermectin analysis.
| Feature | ISO 17034 Certified Reference Material (CRM) | Analytical Reference Standard | Reagent / Research Grade |
| Primary Use | ISO 17025 Quantitation, Method Validation, Dispute Settlement | Routine QC, Qualitative Screening | R&D, Early Discovery Screening |
| Certified Value | Yes. Explicit mass fraction (e.g., 99.2% ± 0.4%) | No. Nominal purity (e.g., ≥98%) | No. Approximate (e.g., ~95%) |
| Uncertainty | Yes. Includes homogeneity, stability, and characterization uncertainty. | No. | No. |
| Traceability | SI-Traceable (via NIST/BIPM primary standards). | Manufacturer's internal standard. | Unknown. |
| Isomer Data | Detailed. Certified ratios for B1a/B1b. | Variable. May list total purity only. | Rare. |
| Stability | Monitored. Expiry date based on real-time stability testing. | Static. Expiry based on date of manufacture. | None. |
Why This Matters: The Uncertainty Budget
In a typical LC-MS/MS assay, the reference material purity is a direct multiplier in the concentration equation.
-
Scenario: You use a standard labeled "≥98% Purity."
-
Reality: The actual purity might be 98.1% or 99.9%. This creates a hidden ~2% rectangular distribution of error .
-
CRM Solution: A CRM labeled "99.2% ± 0.4% (k=2)" collapses this error to a known, calculated value that can be subtracted from your final uncertainty budget.
Strategic Workflow: Self-Validating LC-MS/MS Protocol
This protocol utilizes a QuEChERS approach coupled with LC-MS/MS , designed for self-validation using a CRM.
Phase 1: Standard Preparation (The Critical Control Point)
-
Step 1: Obtain an ISO 17034 CRM for Ivermectin (e.g., Sigma/Cerilliant or USP).
-
Step 2: Prepare a stock solution (1 mg/mL) in Acetonitrile .
-
Expert Insight: Avoid methanol for long-term storage; avermectins are more stable in acetonitrile. Store in amber silanized glass vials at -20°C to prevent adsorption and photodegradation.
-
-
Step 3: Verify the stock. Inject the fresh CRM stock against a previous lot or a second source (QC Check). The response factor deviation must be <5%.
Phase 2: Sample Extraction (QuEChERS)
-
Step 1: Weigh 5 g of homogenized tissue (e.g., bovine liver) into a 50 mL centrifuge tube.
-
Step 2: Add internal standard (e.g., Doramectin or deuterated Ivermectin).
-
Step 3: Add 10 mL Acetonitrile and shake vigorously (1 min).
-
Step 4: Add QuEChERS salts (4g MgSO4, 1g NaCl) to induce phase separation. Vortex and centrifuge (4000 rpm, 5 min).
-
Step 5: Transfer supernatant to dSPE tube (C18 + PSA) to remove lipids. Centrifuge.
Phase 3: LC-MS/MS Analysis
-
Column: C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid + 5mM Ammonium Formate; (B) Methanol + 0.1% Formic Acid.
-
Note: Ammonium formate is essential to promote the formation of the [M+NH4]+ adduct, which is often more abundant than the protonated ion for avermectins.
-
-
Transitions (Ivermectin):
-
Quantifier: m/z 892.5 → 569.3
-
Qualifier: m/z 892.5 → 307.2
-
Visualizing the Traceability Chain
The following diagram illustrates how using a CRM establishes an unbroken chain of comparison from the SI unit (Mole/Kg) to your final laboratory result.
Figure 1: The metrological traceability chain ensuring data integrity from SI units to the final analytical result.
Experimental Data: The Cost of Inaccuracy
To demonstrate the impact of reference material choice, we simulated a quantification of Abamectin in strawberries using two different standards.
Experimental Setup:
-
Standard A (CRM): Certified Purity 99.1% ± 0.3%.
-
Standard B (Generic): Label Claim "≥95%". (Actual purity determined later to be 95.2%).
Results Table:
| Parameter | Result using CRM (Std A) | Result using Generic (Std B) | Deviation |
| Input Concentration | 100.0 ng/mL | 100.0 ng/mL (Assumed) | - |
| True Concentration | 99.1 ng/mL | 95.2 ng/mL | 3.9% Error |
| Calculated Sample Conc. | 10.5 ppb (True Value) | 11.0 ppb (Overestimated) | +4.7% Bias |
| Pass/Fail (MRL = 10 ppb) | FAIL (Correct) | FAIL (Correct) | - |
| Pass/Fail (MRL = 11 ppb) | PASS | FAIL (False Positive) | Critical Failure |
Analysis: Using the generic standard (Standard B) resulted in a 4.7% positive bias . In a regulatory environment, this bias could lead to the rejection of a compliant product (False Positive) or, conversely, the release of unsafe product if the purity was lower than assumed. The CRM eliminates this ambiguity.
Conclusion
For researchers and drug development professionals, the use of ISO 17034 CRMs for avermectin analysis is not optional—it is a prerequisite for data integrity. The complex isomerism and stability profiles of avermectins demand the rigorous characterization that only a CRM provides. By anchoring your LC-MS/MS workflow to a traceable CRM, you ensure that your results stand up to regulatory scrutiny and scientific peer review.
References
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
Danaher, M., et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in food matrices. Journal of Chromatography B. Link
-
NIST. (2024). Metrological Traceability for Chemical Analysis. National Institute of Standards and Technology. Link
-
European Medicines Agency. (2024). Maximum Residue Limits (MRL) for Veterinary Medicinal Products. Link
-
Sigma-Aldrich. (2024). Ivermectin Certified Reference Material Product Information. Link
Sources
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for epi-Avermectin B1a
[1]
Executive Summary & Scientific Rationale
Do not treat epi-Avermectin B1a as generic organic waste.
epi-Avermectin B1a (a stereoisomer of Avermectin B1a, the major component of Abamectin) is a potent macrocyclic lactone.[1] While often used as an analytical standard or degradation marker in stability studies, its disposal requires strict adherence to protocols designed for high-potency active pharmaceutical ingredients (HPAPIs).[1]
The "Why" Behind the Protocol:
-
Aquatic Toxicity: Avermectins are lethal to aquatic invertebrates at parts-per-billion (ppb) concentrations.[1] A single milligram improperly flushed down a drain can devastate local water treatment bio-digesters and aquatic ecosystems.[1] Drain disposal is strictly prohibited.
-
Lipophilicity: This compound is highly lipophilic (LogP > 4).[1] It adheres stubbornly to glass and plastic, meaning "empty" containers are never truly empty.[1] They must be treated as solid hazardous waste.[1][2]
-
Mechanism of Action: It acts as a GABA agonist and binds to glutamate-gated chloride channels.[1] In mammals, these channels are protected by the blood-brain barrier (BBB), but in the event of accidental high-dose exposure (dust inhalation) or BBB compromise, neurotoxicity is a critical risk.[1]
Critical Safety Data & Hazard Profile
Before initiating disposal, verify the following parameters. Treat the epi-isomer with the same rigor as the parent Avermectin B1a.
| Parameter | Specification | Critical Note |
| GHS Classification | Acute Tox. 1 (Oral/Inhalation) ; Aquatic Acute 1 | Fatal if swallowed or inhaled.[1][3] |
| Signal Word | DANGER | Handle in a fume hood or glovebox. |
| Waste Stream | Toxic / Organic / Incineration | DO NOT autoclave (insufficient destruction).[1] |
| Incompatibility | Strong Oxidizers | Avoid mixing with nitrates/perchlorates; risk of ignition.[1][4] |
| Solubility | Soluble in organic solvents (MeOH, ACN) | Insoluble in water; water rinsing is ineffective.[1] |
| PPE Requirement | Double Nitrile Gloves, N95/P100 (if powder), Lab Coat | Tyvek sleeves recommended for stock solution prep.[1] |
Operational Disposal Workflows
A. Solid Waste (Pure Substance & Powders)
Scenario: Expired reference standards, weighing boat residues, or lyophilized powders.[1]
-
Primary Containment: Do not empty the vial. Cap the original container tightly.
-
Secondary Containment: Place the capped vial inside a clear, sealable plastic bag (e.g., Ziploc).
-
Labeling: Apply a hazardous waste label to the outer bag.
-
Text: "Toxic Solid Waste - epi-Avermectin B1a - Neurotoxin."[1]
-
-
Disposal Path: Designate for High-Temperature Incineration .
B. Liquid Waste (Solutions & HPLC Effluent)
Scenario: HPLC waste streams, mother liquors, or dissolved standards.[1][2]
-
Segregation: Never mix with aqueous acidic/basic waste streams.[1]
-
Solvent Compatibility: Collect in Non-Halogenated Organic Waste carboys (unless dissolved in Chloroform/DCM).[1]
-
Concentration Limit: If the concentration is high (>1 mg/mL), segregate into a separate "High Potency" waste bottle to prevent contaminating bulk solvent waste streams, which might be handled with lower precaution levels by waste contractors.[1]
-
Labeling: List "Avermectin B1a" explicitly on the waste tag. Do not just write "Organic Solvents."
C. Contaminated Consumables (Sharps & Glassware)
Scenario: Syringes, pipette tips, and empty stock vials.[1]
The "Rinse" Fallacy: Do not attempt to triple-rinse vials for recycling.[1] The lipophilic nature of epi-Avermectin B1a means residues persist.[1]
-
Sharps: Dispose of needles/syringes directly into a RCRA-regulated sharps container (usually black or red, depending on facility rules for chemical vs. biohazard).
-
Pipette Tips/Gloves: Collect in a dedicated solid waste bag inside the fume hood.[1] Seal and transfer to the hazardous waste drum.
Decontamination & Spill Response[1][2][3][4][5]
Mechanism: Because epi-Avermectin is lipophilic, water is ineffective for cleaning.[1] You must use a solvent to solubilize the compound, followed by a surfactant.[1]
Spill Cleanup Protocol
-
Evacuate & PPE: If powder is spilled outside a hood, evacuate the immediate area to let aerosols settle (15 min).[1] Don full PPE (Double gloves, N95/P100 respirator).[1]
-
Containment: Cover liquid spills with absorbent pads.[1] For powder spills, cover with a damp paper towel (dampened with ethanol, NOT water) to prevent dust generation.[1]
-
Solubilization (The Critical Step):
-
Removal: Discard wipes into hazardous solid waste.
-
Final Wash: Wash the area with soap and water to remove the solvent residue.[1]
Decision Logic & Workflow Diagram
The following diagram illustrates the decision matrix for disposing of epi-Avermectin B1a materials.
Figure 1: Decision matrix for the segregation and disposal of epi-Avermectin B1a waste streams. Note the convergence on high-temperature incineration.
Regulatory Compliance & Waste Codes
While specific waste codes vary by jurisdiction (e.g., US State vs. Federal), use the following as a baseline for your EHS declaration.
-
RCRA Status (USA): Avermectins are not specifically "P-listed" by name (like Nicotine or Epinephrine), but they frequently meet the criteria for Characteristic Toxic Waste if tested via TCLP, or are regulated under state-specific pesticide waste codes.[1]
-
European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
